3',4',7-Trimethoxyquercetin
Description
Quercetin 7,3',4'-trimethyl ether has been reported in Aeonium arboreum, Viscum coloratum, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-10-7-11(19)15-14(8-10)25-18(17(21)16(15)20)9-4-5-12(23-2)13(6-9)24-3/h4-8,19,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEUHNAUMMATJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00976115 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00976115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6068-80-0 | |
| Record name | Quercetin 3′,4′,7-trimethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6068-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4',7-Trimethylquercetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006068800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dimethoxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00976115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Natural Occurrence of Quercetin 3',4',7-trimethyl ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of Quercetin 3',4',7-trimethyl ether, a methylated flavonoid with significant biological activities. This document summarizes the currently available quantitative data, details experimental protocols for its isolation and purification, and presents a logical workflow for these processes.
Natural Sources and Quantitative Analysis
Quercetin 3',4',7-trimethyl ether, also known as 3',4',7-Trimethoxyquercetin or Ayanin, has been identified in a variety of plant species. While its presence is noted in several plants, detailed quantitative data remains limited for many sources. The most comprehensive data available is for its isolation from Taraxacum mongolicum (Dandelion).
Table 1: Natural Occurrence and Quantitative Data of Quercetin 3',4',7-trimethyl ether
| Plant Species | Family | Plant Part | Method of Detection/Isolation | Quantitative Data |
| Taraxacum mongolicum | Asteraceae | Aerial parts | High-Speed Counter-Current Chromatography (HSCCC)-HPLC-DAD | 84.2 mg obtained from 200 mg of an enriched extract (purity >98%)[1] |
| Croton schiedeanus | Euphorbiaceae | Aerial parts | Chromatographic methods | Reported as the most abundant flavonoid, but specific yield not provided.[2] |
| Euodia confusa | Rutaceae | Not specified | Not specified | Isolated from the plant, but no quantitative data available.[3] |
| Aeonium arboreum | Crassulaceae | Exudate | Not specified | Reported as present.[4] |
| Viscum coloratum | Santalaceae | Not specified | Not specified | Reported as present.[4] |
| Kitaibela vitifolia | Malvaceae | Aerial parts exudate | Not specified | Reported as present.[4] |
| Mirabilis viscosa | Nyctaginaceae | Aerial parts exudate | Not specified | Reported as present.[4] |
Experimental Protocols: Isolation and Purification
The following protocols provide detailed methodologies for the extraction and isolation of Quercetin 3',4',7-trimethyl ether, with a specific focus on the well-documented procedure for Taraxacum mongolicum.
Protocol for Isolation from Taraxacum mongolicum
This protocol is based on a high-speed counter-current chromatography (HSCCC) method which has demonstrated high yield and purity.
2.1.1. Preparation of the Enriched Flavonoid Extract
-
Extraction:
-
Grind dried aerial parts of Taraxacum mongolicum into a coarse powder.
-
Perform reflux extraction using 70-80% ethanol. A common procedure involves refluxing the plant powder with ethanol twice, for 2 hours each time.[5]
-
Combine the filtrates and concentrate using a rotary evaporator to obtain a crude extract.
-
-
Enrichment:
-
The crude extract is further purified to enrich the flavonoid content. This can be achieved through column chromatography using macroporous adsorption resin.
-
The crude extract is dissolved in an appropriate solvent and loaded onto the column.
-
The column is then washed with solvents of increasing polarity to elute different fractions. The flavonoid-rich fractions are collected.
-
2.1.2. High-Speed Counter-Current Chromatography (HSCCC) Purification
-
HSCCC System: A preparative HSCCC instrument is used for the separation.
-
Two-Phase Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 6:5:6:5 is prepared. The mixture is thoroughly shaken and allowed to separate into two phases. The upper phase is used as the stationary phase, and the lower phase as the mobile phase.
-
HSCCC Operation:
-
The multilayer coil column is entirely filled with the upper stationary phase.
-
The apparatus is rotated at 800 rpm, and the lower mobile phase is pumped into the column at a flow rate of 1.5 mL/min.
-
After hydrodynamic equilibrium is reached, a solution of the enriched extract (e.g., 200 mg dissolved in a small volume of the biphasic solvent system) is injected.
-
The effluent from the outlet of the column is continuously monitored with a UV detector.
-
Fractions are collected based on the chromatogram.
-
-
Purity Analysis: The purity of the collected fractions containing Quercetin 3',4',7-trimethyl ether is determined by High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and identification of Quercetin 3',4',7-trimethyl ether from a plant source.
Caption: General workflow for the isolation and identification of Quercetin 3',4',7-trimethyl ether.
This guide summarizes the current knowledge on the natural occurrence of Quercetin 3',4',7-trimethyl ether. Further research is warranted to explore the quantitative distribution of this compound in a wider range of plant species and to develop optimized extraction and purification protocols.
References
- 1. ESI-MS/MS Analysis of Phenolic Compounds from Aeonium arboreum Leaf Extracts and Evaluation of their Antioxidant and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ZFIN ChEBI: quercetin 7,3',4'-trimethyl ether [zfin.org]
- 4. quercetin 7,3',4'-trimethyl ether - Wikidata [wikidata.org]
- 5. mdpi.com [mdpi.com]
A Technical Guide on the Proposed Isolation and Characterization of Quercetin 3',4',7-trimethyl ether from Taraxacum mongolicum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taraxacum mongolicum Hand.-Mazz., a perennial herb widely used in traditional medicine, is a rich source of various bioactive compounds, including flavonoids.[1][2] Among these, polymethoxyflavonoids such as Quercetin 3',4',7-trimethyl ether (3',4',7-Trimethoxyquercetin) are of significant interest due to their potential therapeutic activities, including anti-tumor effects.[3] While the presence of this specific compound has been noted in the literature concerning T. mongolicum, a detailed isolation protocol has not been formally published. This technical guide presents a comprehensive, proposed methodology for the efficient extraction, isolation, and purification of Quercetin 3',4',7-trimethyl ether from the aerial parts of T. mongolicum. The protocol is based on established phytochemical techniques for flavonoid separation, including solvent extraction, multi-step chromatographic purification, and rigorous analytical characterization. Furthermore, this document discusses the compound's known biological activities, particularly its role in modulating key signaling pathways relevant to drug development, such as the PI3K/Akt and Notch1 pathways.
Introduction
Taraxacum mongolicum, commonly known as Mongolian dandelion, contains a diverse array of phytoconstituents, including flavonoids, phenolic acids, triterpenoids, and polysaccharides, which contribute to its medicinal properties.[2][4] Flavonoids, a major class of these secondary metabolites, are well-documented for their broad spectrum of biological activities, such as antioxidant, anti-inflammatory, and anti-cancer effects.[5][6]
Methylated flavonoids, a subclass including Quercetin 3',4',7-trimethyl ether, often exhibit enhanced bioavailability and distinct biological activities compared to their parent compounds.[7] Research has indicated that Quercetin 3-methyl ether, a closely related compound, suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways.[5] Given this precedent, Quercetin 3',4',7-trimethyl ether represents a high-value target for phytochemical investigation and drug discovery.
This whitepaper provides a detailed, scientifically-grounded framework for the isolation of Quercetin 3',4',7-trimethyl ether from T. mongolicum. It outlines a systematic workflow from plant material processing to the characterization of the pure compound and includes visualizations of the experimental process and the compound's potential mechanism of action.
Proposed Experimental Protocols
The following protocols are synthesized from established methodologies for flavonoid and polymethoxyflavonoid isolation from plant matrices.
Plant Material and Extraction
-
Plant Material Preparation : The aerial parts of Taraxacum mongolicum are collected, authenticated, and shade-dried at room temperature for 7-10 days. The dried material is then ground into a coarse powder (40-60 mesh).
-
Soxhlet Extraction : 1 kg of the dried powder is defatted with n-hexane for 24 hours to remove non-polar constituents like lipids and chlorophyll. The defatted plant material is then air-dried.
-
Methanolic Extraction : The defatted powder is subsequently extracted with 95% methanol (MeOH) in a Soxhlet apparatus for 72 hours. The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator at 45°C to yield a crude methanolic extract.
Fractionation of Crude Extract
-
Liquid-Liquid Partitioning : The crude methanolic extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity: ethyl acetate (EtOAc) and n-butanol (n-BuOH).
-
The organic layers are separated and concentrated under vacuum. The ethyl acetate fraction is expected to be the most enriched with polymethoxyflavonoids due to their moderate polarity.
Chromatographic Purification
-
Silica Gel Column Chromatography : The dried ethyl acetate fraction is subjected to column chromatography over a silica gel (100-200 mesh) column.
-
Mobile Phase : A gradient elution is performed, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., gradients of 100:0, 90:10, 80:20, etc., v/v) and finally methanol.
-
Fraction Collection : Fractions of 250 mL are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc 7:3) and visualized under UV light (254 nm and 365 nm).
-
Fractions with similar TLC profiles are pooled and concentrated.
-
-
High-Speed Counter-Current Chromatography (HSCCC) : For final purification, the pooled fraction suspected to contain the target compound is subjected to HSCCC, a technique successfully used for purifying other flavonoids from T. mongolicum.[1]
-
Two-Phase Solvent System : A system such as ethyl acetate/n-butanol/water (2:1:3, v/v/v) is prepared, thoroughly mixed, and allowed to separate.[1] The upper phase is used as the stationary phase and the lower phase as the mobile phase.
-
Operation : The sample is dissolved in a small volume of the biphasic solvent system and injected into the equilibrated HSCCC column.
-
Elution and Detection : The elution is monitored at 254 nm, and fractions are collected based on the resulting chromatogram.
-
Structural Elucidation
The purity of the isolated compound is assessed by HPLC-DAD. The structure of Quercetin 3',4',7-trimethyl ether is confirmed by comprehensive spectroscopic analysis.
-
Mass Spectrometry (MS) : ESI-MS analysis is used to determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to confirm the precise structure and positions of the methyl ether groups on the quercetin backbone.
Data Presentation
While specific quantitative data for the isolation of Quercetin 3',4',7-trimethyl ether from T. mongolicum is not available, the following tables provide illustrative data based on the successful isolation of other flavonoid glycosides from the same plant using similar techniques, such as HSCCC.[1] This data serves as a benchmark for expected yields and purity.
Table 1: Illustrative Purification Summary for Flavonoids from T. mongolicum Crude Extract
| Purification Step | Input Mass (mg) | Output Mass (mg) | Purity (%) | Target Compounds |
|---|---|---|---|---|
| Enriched Extract (Polyamide Resin) | 500 | - | - | Mixed Flavonoid Glycosides |
| HSCCC Fraction 1 | - | 25.7 | 98.7 | Isoetin Glycoside A |
| HSCCC Fraction 2 | - | 19.1 | 98.3 | Isoetin Glycoside B |
| HSCCC Fraction 3 | - | 10.6 | 99.1 | Isoetin Glycoside C |
Data adapted from a study on isoetin glycosides from T. mongolicum to illustrate potential purification outcomes.[1]
Table 2: Analytical Characterization Data for Quercetin 3',4',7-trimethyl ether
| Analytical Method | Parameter | Expected Value |
|---|---|---|
| HPLC | Purity | > 98% |
| ESI-MS | [M+H]⁺ | m/z 345.09 |
| Molecular Formula | C₁₈H₁₆O₇ | |
| ¹H NMR (DMSO-d₆) | δ (ppm) | Signals corresponding to aromatic protons and three methoxy groups. |
| ¹³C NMR (DMSO-d₆) | δ (ppm) | Signals corresponding to the 15 carbons of the flavone skeleton and 3 methoxy carbons. |
Visualization of Workflow and Biological Pathways
Experimental Workflow
The comprehensive workflow for the isolation and characterization of Quercetin 3',4',7-trimethyl ether is depicted below.
Caption: Proposed workflow for the isolation of Quercetin 3',4',7-trimethyl ether.
Potential Signaling Pathway Inhibition
Quercetin and its methylated derivatives have been shown to possess anti-cancer properties by modulating critical cell signaling pathways. Quercetin 3-methyl ether, for example, inhibits the PI3K/Akt and Notch1 pathways in breast cancer cells.[5] It is plausible that Quercetin 3',4',7-trimethyl ether exerts similar effects.
References
- 1. Preparative isolation and purification of three flavonoid glycosides from Taraxacum mongolicum by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Research Updates and Advances on Flavonoids Derived from Dandelion and Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
The intricate dance of methylation: A technical guide to the biosynthesis of methylated quercetins
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the biosynthetic pathways leading to methylated quercetins. It delves into the enzymatic machinery, quantitative parameters, and detailed experimental protocols crucial for advancing research in flavonoid metabolism and its therapeutic applications.
Quercetin, a prominent dietary flavonoid, undergoes extensive metabolic modification, with methylation playing a pivotal role in altering its bioavailability, bioactivity, and overall pharmacological profile. The addition of methyl groups, catalyzed by a class of enzymes known as O-methyltransferases (OMTs), gives rise to a diverse array of methylated quercetin derivatives, each with potentially unique biological properties. Understanding the precise mechanisms of this biosynthetic process is paramount for harnessing the therapeutic potential of these natural compounds.
The Enzymatic Core of Quercetin Methylation
The biosynthesis of methylated quercetins is primarily orchestrated by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases. These enzymes facilitate the transfer of a methyl group from the donor molecule SAM to a hydroxyl group on the quercetin backbone. The regioselectivity of these OMTs is a critical determinant of the final methylated product.
In humans, the principal enzyme responsible for the methylation of quercetin is Catechol-O-methyltransferase (COMT) . COMT specifically targets the catechol structure (vicinal hydroxyl groups) on the B-ring of quercetin, leading to the formation of 3'-O-methylquercetin (isorhamnetin) and 4'-O-methylquercetin (tamarixetin).[1] In plants, a wider variety of OMTs with distinct regioselectivities have been identified, capable of methylating quercetin at the 3, 5, 6, 7, 3', and 4'-hydroxyl positions.[2][3] This enzymatic diversity in the plant kingdom contributes to the vast structural array of naturally occurring methylated flavonoids.
The methylation of quercetin can be a stepwise process, with mono-methylated derivatives serving as substrates for further methylation, leading to the formation of di- and tri-methylated quercetins.[2] For instance, cell-free extracts from citrus tissues have been shown to catalyze the sequential methylation of quercetin to isorhamnetin and rhamnetin, which are then further methylated to rhamnazin.[2]
Quantitative Insights into Quercetin Methylation
The efficiency and specificity of quercetin methylation can be quantified through various enzymatic and analytical techniques. The following tables summarize key quantitative data related to the biosynthesis of methylated quercetins.
| Enzyme | Substrate | Product(s) | Km (µM) | Vmax (pmol/mg protein/min) | Optimal pH | Optimal Temperature (°C) | Source Organism | Reference |
| Catechol-O-methyltransferase (COMT) | Quercetin | 3'-O-methylquercetin, 4'-O-methylquercetin | 6.1 | 14,870 | 7.4 | 37 | Porcine Liver | [2] |
| Catechol-O-methyltransferase (COMT) | Quercetin | 3'-O-methylquercetin, 4'-O-methylquercetin | 6.9 | 200 | 7.4 | 37 | Hamster Kidney | [2] |
| CrOMT2 | Quercetin | 3'-O-methylquercetin | - | - | 8.0 - 9.0 | 55 | Citrus reticulata | [4] |
Table 1: Kinetic parameters and optimal conditions for selected O-methyltransferases involved in quercetin methylation. Note: '-' indicates data not available in the cited sources.
| Cell Line | Treatment | Methylation Rate Reduction | Reference |
| A549 | Co-treatment with EGCG and quercetin | 63% to 19% | [5] |
| 786-O | Co-treatment with EGCG and quercetin | 97% to 56% | [5] |
| HepG2 | Co-treatment with EGCG and quercetin | 98% to 90% (statistically significant) | [5] |
Table 2: In vitro reduction of epigallocatechin gallate (EGCG) methylation in the presence of quercetin, demonstrating the inhibitory effect of quercetin on COMT activity.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of quercetin methylation.
Protocol 1: Heterologous Expression and Purification of a Recombinant O-Methyltransferase (OMT)
This protocol describes the expression of a GST-tagged OMT in E. coli and its subsequent purification.
1. Transformation:
-
Transform competent E. coli cells (e.g., BL21(DE3)) with a pGEX vector containing the OMT gene of interest.
-
Plate the transformed cells on an LB agar plate containing the appropriate antibiotic (e.g., 50 µg/mL ampicillin) and incubate overnight at 37°C.
2. Expression:
-
Inoculate 5 mL of LB broth containing the antibiotic with a single colony from the plate and grow overnight at 37°C with vigorous shaking.
-
The next day, inoculate 500 mL of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
3. Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
4. Purification:
-
Equilibrate Glutathione-Sepharose beads with lysis buffer.
-
Add the clarified cell lysate to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the GST-tagged protein to bind.
-
Wash the beads extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT) to remove unbound proteins.
-
Elute the bound protein using an elution buffer containing reduced glutathione (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10 mM reduced glutathione).
-
Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting.
Protocol 2: In Vitro O-Methyltransferase Activity Assay
This protocol outlines a method to determine the activity of a purified OMT using quercetin as a substrate.
1. Reaction Setup:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
100 µM Quercetin (substrate)
-
500 µM S-adenosyl-L-methionine (SAM) (methyl donor)
-
1-5 µg of purified OMT enzyme
-
-
The final reaction volume is typically 50-100 µL.
2. Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for COMT, 55°C for CrOMT2) for a defined period (e.g., 30-60 minutes).[4]
3. Reaction Termination and Product Extraction:
-
Stop the reaction by adding an equal volume of ice-cold methanol or by adding a small volume of acid (e.g., 4M perchloric acid).[5]
-
Centrifuge the mixture to pellet any precipitated protein.
-
Extract the methylated quercetin products from the supernatant with an organic solvent such as ethyl acetate.
4. Analysis:
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol).
-
Analyze the products by HPLC or HPLC-MS/MS to identify and quantify the methylated quercetin derivatives.
Protocol 3: HPLC-MS/MS Analysis of Quercetin and its Methylated Metabolites
This protocol provides a general workflow for the analysis of quercetin and its methylated derivatives.
1. Sample Preparation:
-
For in vitro samples, follow the extraction procedure described in Protocol 2.
-
For biological samples (e.g., plasma, urine, cell lysates), perform a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE).
2. Chromatographic Separation (HPLC):
-
Use a C18 reversed-phase column.
-
The mobile phase typically consists of a gradient of two solvents:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid
-
-
A typical gradient could be: 0-5 min, 20% B; 5-25 min, 20-60% B; 25-30 min, 60-100% B; 30-35 min, 100% B; followed by re-equilibration to initial conditions.[4]
-
Set the flow rate to 0.5-1.0 mL/min and the column temperature to 30-40°C.
3. Mass Spectrometric Detection (MS/MS):
-
Use an electrospray ionization (ESI) source, typically in negative ion mode for flavonoids.
-
Set the mass spectrometer to perform Multiple Reaction Monitoring (MRM) for targeted quantification or full scan and product ion scan for identification of unknown metabolites.
-
The MRM transitions for quercetin and its expected methylated derivatives need to be optimized. For example, the transition for quercetin is m/z 301 -> 151.
4. Data Analysis:
-
Identify and quantify the analytes by comparing their retention times and mass transitions with those of authentic standards.
-
For novel metabolites, structural elucidation can be performed based on the fragmentation patterns observed in the product ion spectra.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway of methylated quercetins and a typical experimental workflow for their analysis.
Biosynthesis of methylated quercetins from the precursor quercetin.
A typical experimental workflow for studying quercetin methylation in vitro.
By providing a solid foundation in the biosynthesis of methylated quercetins, along with detailed experimental approaches, this guide aims to facilitate further research into the pharmacological significance of these fascinating natural compounds. The continued exploration of this area holds great promise for the development of novel therapeutics and a deeper understanding of the intricate interplay between diet, metabolism, and health.
References
- 1. Purification methods of mammalian catechol-O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catechol-O-methyltransferase-catalyzed rapid O-methylation of mutagenic flavonoids. Metabolic inactivation as a possible reason for their lack of carcinogenicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin increased bioavailability and decreased methylation of green tea polyphenols in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Quercetin 3',4',7-trimethyl ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin 3',4',7-trimethyl ether, also known as Ayanin, is a naturally occurring O-methylated flavonol. As a derivative of quercetin, it has garnered significant interest in the scientific community for its potential therapeutic applications, including its anti-tumor and anti-inflammatory activities.[1] Understanding the physicochemical properties of this compound is paramount for its development as a drug candidate, as these properties fundamentally influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This technical guide provides a comprehensive overview of the known physicochemical properties of Quercetin 3',4',7-trimethyl ether, details relevant experimental protocols, and visualizes its interactions with key biological signaling pathways.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems. The following tables summarize the available quantitative data for Quercetin 3',4',7-trimethyl ether.
| Identifier | Value | Source |
| IUPAC Name | 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one | [2] |
| Synonyms | Ayanin, 3,7,4'-Tri-O-methylquercetin | [2] |
| CAS Number | 572-32-7 | [3] |
| Molecular Formula | C₁₈H₁₆O₇ | [3] |
| Molecular Weight | 344.32 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Property | Value | Notes | Source |
| Melting Point | 172.5-173.0 °C | Experimental | [3] |
| Boiling Point | 600.8 ± 55.0 °C | Predicted | [4] |
| Solubility | Soluble in DMSO | Experimental | [1] |
| pKa | Not experimentally determined | Predicted values for flavonoids suggest multiple pKa's between 6 and 12. | [5] |
| LogP | Not experimentally determined | As a methylated flavonoid, it is expected to be more lipophilic than quercetin. |
Spectral Data
Spectroscopic data is essential for the identification and structural elucidation of chemical compounds.
| Spectroscopy Type | Data | Source |
| UV-Vis (Methanol) | λmax: 353, 256 nm | [4] |
| ¹³C NMR | See detailed table below. | [3] |
| ¹H NMR | Data for the parent compound, quercetin, is available. Specific assignments for the trimethyl ether are not fully detailed in the literature. | [4][6] |
| Mass Spectrometry | Molecular Ion [M+H]⁺ at m/z 345.11 | [7] |
¹³C NMR Data of Quercetin 3',7,4'-trimethyl ether
The following table provides the ¹³C NMR chemical shifts for Quercetin 3',7,4'-trimethyl ether.[3]
| Carbon Atom | Chemical Shift (ppm) |
| 2 | 156.1 |
| 3 | 138.7 |
| 4 | 178.6 |
| 5 | 156.8 |
| 6 | 98.3 |
| 7 | 165.6 |
| 8 | 92.8 |
| 9 | 161.4 |
| 10 | 105.7 |
| 1' | 122.6 |
| 2' | 115.5 |
| 3' | 146.8 |
| 4' | 150.8 |
| 5' | 112.4 |
| 6' | 120.9 |
| 3-OCH₃ | 60.2 |
| 7-OCH₃ | 56.1 |
| 4'-OCH₃ | 56.5 |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of Quercetin 3',4',7-trimethyl ether are not widely published. However, standard methodologies for flavonoids are applicable and are described below.
Melting Point Determination (Capillary Method)
A common and established method for determining the melting point of a crystalline solid.[8]
UV-Visible Spectroscopy
Used to determine the wavelengths of maximum absorbance (λmax), which is characteristic of the compound's electronic structure.
Determination of pKa (Spectrophotometric Titration)
This method is suitable for compounds that exhibit a change in their UV-Vis spectrum upon ionization.
Determination of LogP (Shake Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability.
Biological Activity and Signaling Pathways
Quercetin 3',4',7-trimethyl ether has been shown to modulate several key signaling pathways implicated in cancer and inflammation.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Quercetin and its derivatives have been shown to inhibit this pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling route that governs cell survival, growth, and proliferation. Its aberrant activation is common in various cancers. Quercetin derivatives have been demonstrated to suppress this pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Chronic activation of this pathway is associated with inflammatory diseases and cancer. Quercetin and its derivatives are known to inhibit NF-κB activation.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anti-cancer agents, including quercetin derivatives, exert their effects by inducing apoptosis.
Conclusion
Quercetin 3',4',7-trimethyl ether (Ayanin) presents a promising scaffold for drug development, particularly in the areas of oncology and inflammatory diseases. This technical guide has summarized the key physicochemical properties of this molecule, providing a foundation for further research and development. While some experimental data, such as pKa and LogP, are yet to be definitively determined for this specific ether, the provided methodologies offer a clear path for their ascertainment. The elucidation of its interactions with crucial cellular signaling pathways further underscores its therapeutic potential. Continued investigation into the structure-activity relationships of Quercetin 3',4',7-trimethyl ether and its analogues will be instrumental in unlocking its full potential as a therapeutic agent.
References
- 1. Ayanin - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. NMR Spectrum of Quercetin | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Ayanin | C18H16O7 | CID 5280682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. journaleras.com [journaleras.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Ayanin: A Comprehensive Technical Guide on its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ayanin, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community for its diverse pharmacological activities. As a derivative of quercetin, ayanin exhibits a range of biological effects, including antioxidant, anti-inflammatory, and vasorelaxant properties. This technical guide provides an in-depth overview of the chemical structure and properties of ayanin, detailed methodologies for its experimental evaluation, and an exploration of its mechanism of action, with a focus on its role as a phosphodiesterase inhibitor and its influence on the nitric oxide/cyclic GMP signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Chemical Identity and Structure
Ayanin, also known as Quercetin 3,7,4'-trimethyl ether, is a flavonoid classified as a flavonol.[1] Its chemical structure is characterized by a C6-C3-C6 backbone, with hydroxyl and methoxy functional groups attached to the phenyl rings.
Table 1: Chemical Identification of Ayanin
| Identifier | Value | Reference(s) |
| IUPAC Name | 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one | [1][2] |
| CAS Number | 572-32-7 | [1][2][3] |
| Molecular Formula | C₁₈H₁₆O₇ | [1][2][3] |
| Molecular Weight | 344.32 g/mol | [2][3] |
Physicochemical Properties
Ayanin is typically a yellow, crystalline powder or solid at room temperature.[3][4] It exhibits limited solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[5][6]
Table 2: Physicochemical Data of Ayanin
| Property | Value | Reference(s) |
| Melting Point | 172.5-173.0 °C | [2][4] |
| Boiling Point | 600.8 ± 55.0 °C (Predicted) | [4] |
| Density | 1.45 ± 0.1 g/cm³ (Predicted) | [3][4] |
| Appearance | Yellow Powder/Solid | [3][4] |
| Solubility | Limited in water; Soluble in organic solvents and DMSO | [5][6] |
Pharmacological Properties and Mechanism of Action
Ayanin displays a spectrum of biological activities that are of significant interest for therapeutic applications.
Vasorelaxant and Anti-inflammatory Effects
Ayanin is a non-selective phosphodiesterase (PDE) inhibitor, targeting PDE1-4.[6][7] Phosphodiesterases are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways.[8] By inhibiting PDEs, ayanin increases the intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation.[7] This mechanism is closely linked to the nitric oxide (NO)/cGMP pathway.[9] Nitric oxide, produced by nitric oxide synthase (NOS), activates soluble guanylate cyclase (sGC), which in turn catalyzes the production of cGMP from guanosine triphosphate (GTP).[10] Elevated cGMP levels then activate protein kinase G (PKG), resulting in a cascade of events that reduce intracellular calcium concentrations and cause vasodilation.[7][11] Ayanin's inhibition of PDE enhances and prolongs the effects of the NO/cGMP signaling cascade.
This inhibitory action on PDEs and modulation of inflammatory pathways also contributes to its anti-inflammatory properties. Ayanin has been shown to inhibit the production of interleukin-4 (IL-4) from basophils with an IC₅₀ value of 2.2 µM, suggesting its potential in treating allergic inflammatory conditions such as asthma.[6][7]
Antioxidant Activity
As a flavonoid, ayanin possesses antioxidant properties, which are attributed to its ability to scavenge free radicals.[5] This activity is a common feature of phenolic compounds and contributes to their protective effects against oxidative stress-related diseases.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of ayanin's biological activities.
Extraction, Isolation, and Characterization (General Methodology)
Ayanin can be isolated from various plant sources, including the rhizomes of Curcuma aromatica and Croton schiedeanus.[3][9] A general procedure involves the extraction of the plant material with organic solvents of increasing polarity, followed by chromatographic separation techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC) to isolate the pure compound. The identity and purity of the isolated ayanin are then confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS), to elucidate its structure and confirm its molecular weight.[12][13]
Antioxidant Activity Assays
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.[14]
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.[15]
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of ayanin solution at various concentrations.[16]
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[17]
-
Measure the absorbance at approximately 517 nm using a microplate reader.[15]
-
A control containing the solvent instead of the sample is also measured.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[17] The IC₅₀ value, which is the concentration of ayanin required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[9]
-
Preparation of ABTS•⁺ Solution: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[2] The ABTS•⁺ solution is then diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[17]
-
Assay Procedure:
-
Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]
Anti-inflammatory Activity Assay
This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[1][4]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[4]
-
Assay Procedure:
-
Seed the RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere overnight.[4]
-
Pre-treat the cells with various concentrations of ayanin for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[4]
-
After incubation, collect the cell culture supernatant.
-
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.[1][4]
-
Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[4]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at approximately 540 nm.[1]
-
A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.[4]
-
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of ayanin.[1][4]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of ayanin and a typical experimental workflow for assessing its anti-inflammatory activity.
Caption: Mechanism of ayanin-induced vasodilation via the NO/cGMP pathway.
Caption: Workflow for assessing the anti-inflammatory activity of ayanin.
Conclusion
Ayanin is a promising flavonoid with well-defined chemical and pharmacological properties. Its ability to act as a non-selective phosphodiesterase inhibitor and modulate the nitric oxide/cGMP signaling pathway underscores its potential as a therapeutic agent for conditions associated with vascular dysfunction and inflammation. The experimental protocols detailed in this guide provide a framework for the consistent and reproducible evaluation of ayanin's biological activities. Further research into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 6. mdpi.com [mdpi.com]
- 7. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 8. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Combining HPLC-DAD-QTOF-MS and HPLC-SPE-NMR to Monitor In Vitro Vitetrifolin D Phase I and II Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. ijpsonline.com [ijpsonline.com]
Quercetin 3',4',7-trimethyl ether: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin 3',4',7-trimethyl ether, a naturally occurring O-methylated flavonoid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of its chemical identifiers, synthesis, and established biological effects, including its anti-inflammatory, antioxidant, and anti-cancer properties. Detailed experimental protocols for its synthesis and for the evaluation of its bioactivities are presented. Furthermore, this guide elucidates the potential molecular mechanisms of action through signaling pathway diagrams, offering a valuable resource for researchers investigating its therapeutic potential.
Chemical Identifiers and Physicochemical Properties
Quercetin 3',4',7-trimethyl ether, also known as 3',4',7-Trimethoxyquercetin, is a derivative of the widely studied flavonoid, quercetin. The methylation of the hydroxyl groups significantly alters its physicochemical properties, such as solubility and bioavailability, which in turn can enhance its biological activities.
| Identifier | Value | Reference |
| CAS Number | 6068-80-0 | [1][2][3][4] |
| PubChem CID | 5748558 | [2] |
| Molecular Formula | C₁₈H₁₆O₇ | [1][3] |
| Molecular Weight | 344.3 g/mol | [3][4] |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one | [3] |
| InChI | InChI=1S/C18H16O7/c1-22-10-7-11(19)15-14(8-10)25-18(17(21)16(15)20)9-4-5-12(23-2)13(6-9)24-3/h4-8,19,21H,1-3H3 | [2][3] |
| InChIKey | OEEUHNAUMMATJT-UHFFFAOYSA-N | [2][4] |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)OC | [2] |
| Synonyms | This compound, Quercetin 7,3',4'-trimethyl ether | [1][2][3] |
Synthesis of Quercetin 3',4',7-trimethyl ether
The synthesis of Quercetin 3',4',7-trimethyl ether is typically achieved through the selective methylation of quercetin. The reactivity of the five hydroxyl groups on the quercetin scaffold differs, allowing for regioselective synthesis under controlled conditions.
Recommended Synthetic Protocol: Methylation with Dimethyl Sulfate
This method has been reported to provide high yields and excellent O-selectivity, minimizing the formation of C-methylated byproducts.
Materials:
-
Quercetin
-
Dimethyl sulfate (DMS)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend powdered KOH (or NaOH) in DMSO.
-
Slowly add quercetin to the suspension while stirring at room temperature.
-
Cool the mixture in an ice bath and add dimethyl sulfate dropwise, ensuring the temperature remains below 10°C as the reaction can be exothermic.
-
Allow the reaction mixture to stir at room temperature for approximately 2-4 hours. The color of the solution may change from dark brown to light brown.
-
Upon completion, quench the reaction by carefully adding 1M HCl to neutralize the base.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate Quercetin 3',4',7-trimethyl ether.
Biological Activities and Experimental Protocols
Quercetin 3',4',7-trimethyl ether has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.
Antioxidant Activity
The antioxidant capacity of this compound can be attributed to its ability to scavenge free radicals, a property that is influenced by the presence of the remaining free hydroxyl groups.
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of Quercetin 3',4',7-trimethyl ether in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a working solution of DPPH in methanol (typically around 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
In a 96-well plate or cuvettes, add various concentrations of the test compound.
-
Add the DPPH working solution to each well/cuvette and mix.
-
Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid or a similar known antioxidant should be used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of Quercetin 3',4',7-trimethyl ether.
-
Add a small volume of the sample or standard to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Trolox is commonly used as a standard, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Anti-inflammatory Activity
Quercetin 3',4',7-trimethyl ether has been shown to inhibit key inflammatory mediators.
Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins involved in inflammation.
Protocol (Fluorometric):
-
A commercial COX-2 inhibitor screening kit is recommended for this assay.
-
Prepare the test compound solutions at various concentrations.
-
Reconstitute the COX-2 enzyme and other reagents as per the kit's instructions.
-
In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Initiate the reaction by adding arachidonic acid (the substrate) and a fluorescent probe.
-
Measure the fluorescence in a kinetic mode at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm). The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
Principle: This cell-based assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Protocol:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of Quercetin 3',4',7-trimethyl ether for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
A vehicle control (e.g., DMSO) and a positive control (LPS stimulation without the test compound) should be included.
Anti-Cancer Activity
Studies have indicated that Quercetin 3',4',7-trimethyl ether possesses anti-tumor properties.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of Quercetin 3',4',7-trimethyl ether for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of around 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Signaling Pathways and Mechanisms of Action
The biological effects of quercetin and its derivatives are often attributed to their interaction with key cellular signaling pathways. While the specific pathways for Quercetin 3',4',7-trimethyl ether are still under active investigation, the following diagrams represent the generally accepted mechanisms for quercetin and related flavonoids in inflammation and cancer.
Anti-inflammatory Signaling Pathway
Quercetin and its ethers are known to inhibit pro-inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.
Caption: Inhibition of NF-κB and MAPK signaling pathways.
Anti-Cancer Signaling Pathway (Apoptosis Induction)
Quercetin derivatives can induce apoptosis in cancer cells by modulating pathways such as PI3K/Akt/mTOR and STAT3.
Caption: Modulation of PI3K/Akt and STAT3 pathways.
Conclusion
Quercetin 3',4',7-trimethyl ether is a promising natural compound with multifaceted biological activities. Its enhanced bioavailability compared to its parent compound, quercetin, makes it an attractive candidate for further investigation in the fields of pharmacology and drug development. This guide provides a foundational resource for researchers, offering standardized identifiers, detailed synthetic and analytical protocols, and insights into its molecular mechanisms of action. Further studies are warranted to fully elucidate its therapeutic potential and to translate these findings into clinical applications.
References
- 1. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nehu.ac.in [nehu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Quercetin-3-methyl ether inhibits lapatinib-sensitive and -resistant breast cancer cell growth by inducing G2/M arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Biological Sources of Quercetin 3',4',7-trimethyl ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin 3',4',7-trimethyl ether, a naturally occurring polymethoxyflavonoid, is a derivative of the widely studied flavonol, quercetin. The methylation of the hydroxyl groups on the quercetin backbone can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its bioavailability and biological activity. This technical guide provides a comprehensive overview of the known biological sources of Quercetin 3',4',7-trimethyl ether, details on its extraction and quantification, and an exploration of its potential modulation of cellular signaling pathways, drawing on data from closely related methylated quercetin derivatives where direct evidence is limited.
Biological Sources and Quantitative Data
Quercetin 3',4',7-trimethyl ether has been identified in a limited number of plant species. The primary documented sources include Taraxacum mongolicum and Croton schiedeanus. While quantitative data for this specific compound is scarce, information on the concentration of related compounds in these plants provides a valuable reference.
| Plant Species | Compound | Plant Part | Concentration (mg/g dry weight) | Reference |
| Taraxacum mongolicum | Quercetin | Aerial parts | 0.24 ± 0.011 | [1][2] |
| Croton schiedeanus | Ayanin (Quercetin 3,4',7-trimethyl ether) | Aerial parts | Not explicitly quantified | [3] |
Note: The concentration of Quercetin 3',4',7-trimethyl ether in Taraxacum mongolicum has not been specifically reported; the value provided is for the parent compound, quercetin. "Ayanin" is a common name for Quercetin 3,4',7-trimethyl ether.
Experimental Protocols
Extraction of Quercetin and its Methylated Derivatives from Taraxacum mongolicum
This protocol is adapted from a method optimized for quercetin extraction and can be applied for the extraction of its trimethyl ether derivative.[1][2]
a. Materials and Reagents:
-
Dried and powdered aerial parts of Taraxacum mongolicum
-
1-butyl-3-methylimidazolium chloride (ionic liquid)
-
Cellulase
-
Ethanol (75%)
-
Ultrasound bath
-
Centrifuge
-
Rotary evaporator
b. Procedure:
-
Mix 0.5 g of the dried plant powder with the ionic liquid-enzyme complex system.
-
Perform ultrasound-assisted extraction under the following optimized conditions:
-
Liquid-to-solid ratio: 31.62:1 mL/g
-
Enzymatic hydrolysis temperature: 55 °C
-
Amount of cellulase: 14.79% of the dry weight of the plant material
-
-
After extraction, centrifuge the mixture to separate the supernatant.
-
Collect the supernatant and evaporate the solvent using a rotary evaporator to obtain the crude extract.
-
For comparison, a conventional reflux extraction can be performed by mixing 0.5 g of the plant powder with 75% ethanol at 80°C for 2 hours.
Isolation of Ayanin (Quercetin 3',4',7-trimethyl ether) from Croton schiedeanus
This protocol is a general procedure for the isolation of flavonoids from plant extracts and is applicable to Croton schiedeanus.
a. Materials and Reagents:
-
Crude extract of Croton schiedeanus
-
Silica gel (for column chromatography)
-
Solvent systems for chromatography (e.g., hexane, ethyl acetate, methanol gradients)
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
b. Procedure:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Prepare a silica gel column packed with a non-polar solvent (e.g., hexane).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of solvents with increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane, followed by methanol).
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing the compound of interest (ayanin) based on TLC analysis.
-
Evaporate the solvent from the combined fractions to yield the purified compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
This method can be used for the quantitative analysis of Quercetin 3',4',7-trimethyl ether in plant extracts.
a. Instrumentation and Conditions:
-
HPLC system with a UV detector
-
C18 column (e.g., 5 µm, 4.6 x 150 mm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for flavonoid separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV-Vis spectrum of the pure compound (typically around 254 nm and 365 nm for flavonoids).
-
Column Temperature: 30 °C
b. Procedure:
-
Prepare a standard stock solution of Quercetin 3',4',7-trimethyl ether of a known concentration in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Prepare the sample extract by dissolving a known weight of the extract in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Identify the peak corresponding to Quercetin 3',4',7-trimethyl ether in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of the compound in the sample by using the calibration curve generated from the standard solutions.
Signaling Pathways
Direct research on the signaling pathways modulated by Quercetin 3',4',7-trimethyl ether is limited. However, studies on the parent compound, quercetin, and its other methylated derivatives provide significant insights into its potential biological activities.
Inferred Signaling Pathways for Quercetin 3',4',7-trimethyl ether:
Based on the known activities of quercetin and its 3-methyl ether, Quercetin 3',4',7-trimethyl ether is likely to modulate key signaling pathways involved in cancer and inflammation.
-
PI3K/Akt Signaling Pathway: Quercetin and its 3-methyl ether have been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[4][5] Inhibition of this pathway can lead to decreased cancer cell growth and induction of apoptosis.
-
Notch1 Signaling Pathway: Quercetin-3-methyl ether has been demonstrated to suppress human breast cancer stem cell formation by inhibiting the Notch1 signaling pathway.[4] This pathway is critical for cell differentiation and its dysregulation is implicated in various cancers.
-
NF-κB Signaling Pathway: Quercetin is a well-known inhibitor of the NF-κB signaling pathway, a central mediator of inflammation.[6][7] By inhibiting NF-κB, quercetin and its derivatives can reduce the production of pro-inflammatory cytokines.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade involved in cell proliferation, differentiation, and apoptosis. Quercetin has been shown to modulate this pathway, which could contribute to its anti-cancer effects.[5]
-
Polyamine Metabolism: Quercetin-3-methyl ether has been found to induce apoptosis in colorectal cancer cells by downregulating intracellular polyamine signaling.[8]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Quercetin on Vascular Endothelium, Inflammation, Cardiovascular Disease and Lipid Metabolism—A Review [mdpi.com]
- 8. Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Signaling [medsci.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Quercetin 3',4',7-trimethyl ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, multi-step protocol for the synthesis of Quercetin 3',4',7-trimethyl ether from quercetin. Due to the differential reactivity of the five hydroxyl groups in quercetin, a direct and selective methylation is challenging. The presented protocol is a proposed synthetic route based on established principles of protecting group chemistry, involving sequential protection, methylation, and deprotection steps to achieve the desired regioselectivity. This protocol is intended for use by qualified chemistry professionals in a laboratory setting.
Introduction
Quercetin, a prominent dietary flavonoid, possesses a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its therapeutic potential is often limited by poor bioavailability and metabolic instability. Methylation of quercetin's hydroxyl groups can enhance its metabolic stability and modulate its biological activity. Quercetin 3',4',7-trimethyl ether is a specific, partially methylated derivative of interest for various pharmacological studies. The synthesis of such regioselectively methylated flavonoids is non-trivial and requires a strategic approach to differentiate between the five hydroxyl groups. This protocol outlines a plausible synthetic pathway for the preparation of Quercetin 3',4',7-trimethyl ether.
The proposed synthesis involves a five-step process:
-
Selective Protection of the 3- and 5-Hydroxyl Groups: Utilizing a suitable protecting group to mask the reactive 3-OH and the less reactive 5-OH groups.
-
Methylation of the 3', 4', and 7-Hydroxyl Groups: Treatment with a methylating agent to introduce methyl ethers at the desired positions.
-
Deprotection of the 3- and 5-Hydroxyl Groups: Removal of the protecting groups to yield the final product.
Proposed Synthetic Pathway
The overall synthetic scheme is depicted below. This pathway employs benzyl groups for the protection of the 3- and 5-hydroxyl groups, followed by methylation and subsequent debenzylation.
Caption: Proposed synthetic pathway for Quercetin 3',4',7-trimethyl ether.
Experimental Protocols
Materials and Reagents:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Supplier | Purity |
| Quercetin | C₁₅H₁₀O₇ | 302.24 | Sigma-Aldrich | ≥95% |
| Benzyl bromide (BnBr) | C₇H₇Br | 171.03 | Alfa Aesar | 99% |
| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Fisher Scientific | ≥99% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Acros Organics | Anhydrous, 99.8% |
| Methyl iodide (MeI) | CH₃I | 141.94 | TCI | 99.5% |
| Palladium on carbon (Pd/C) | Pd/C | - | Strem Chemicals | 10 wt% |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | J.T.Baker | Anhydrous, ≥99.9% |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Decon Labs | 200 proof |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | EMD Millipore | ACS Grade |
| Hexane | C₆H₁₄ | 86.18 | Pharmco-Aaper | ACS Grade |
Step 1: Synthesis of 3,5-Di-O-benzylquercetin (Intermediate 1)
This step aims to selectively protect the more reactive 3-hydroxyl group and the sterically accessible 5-hydroxyl group. The low reactivity of the 5-OH due to hydrogen bonding makes its direct protection challenging; however, with sufficient equivalents of the reagent, protection can be achieved.
Procedure:
-
To a solution of quercetin (1.0 g, 3.31 mmol) in anhydrous N,N-dimethylformamide (DMF, 30 mL), add potassium carbonate (K₂CO₃, 1.37 g, 9.93 mmol, 3.0 equiv.).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.
-
Add benzyl bromide (BnBr, 0.87 mL, 7.28 mmol, 2.2 equiv.) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (1:1).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate to afford 3,5-Di-O-benzylquercetin as a yellow solid.
Quantitative Data (Expected):
| Compound | Starting Material (g) | Product (g) | Yield (%) |
| 3,5-Di-O-benzylquercetin | 1.0 | ~1.2 | ~75 |
Step 2: Synthesis of 3,5-Di-O-benzylquercetin 3',4',7-trimethyl ether (Intermediate 2)
With the 3- and 5-positions protected, the remaining hydroxyl groups at the 3', 4', and 7-positions are methylated.
Procedure:
-
Dissolve 3,5-Di-O-benzylquercetin (1.0 g, 2.07 mmol) in anhydrous DMF (20 mL).
-
Add potassium carbonate (K₂CO₃, 1.14 g, 8.28 mmol, 4.0 equiv.).
-
Stir the mixture at room temperature under an inert atmosphere for 30 minutes.
-
Add methyl iodide (MeI, 0.52 mL, 8.28 mmol, 4.0 equiv.) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 2:1).
-
Upon completion, pour the reaction mixture into ice-cold water (80 mL) and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (2 x 40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the trimethylated product.
Quantitative Data (Expected):
| Compound | Starting Material (g) | Product (g) | Yield (%) |
| 3,5-Di-O-benzylquercetin 3',4',7-trimethyl ether | 1.0 | ~0.95 | ~87 |
Step 3: Synthesis of Quercetin 3',4',7-trimethyl ether (Final Product)
The final step involves the removal of the benzyl protecting groups by catalytic hydrogenation.
Procedure:
-
Dissolve 3,5-Di-O-benzylquercetin 3',4',7-trimethyl ether (1.0 g, 1.91 mmol) in a mixture of tetrahydrofuran (THF) and ethanol (EtOH) (1:1, 40 mL).
-
Add 10% palladium on carbon (Pd/C, 100 mg, 10 wt%) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography to obtain Quercetin 3',4',7-trimethyl ether as a pale yellow solid.
Quantitative Data (Expected):
| Compound | Starting Material (g) | Product (g) | Yield (%) |
| Quercetin 3',4',7-trimethyl ether | 1.0 | ~0.6 | ~91 |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of the target compound.
Caption: Experimental workflow for the synthesis of Quercetin 3',4',7-trimethyl ether.
Concluding Remarks
The protocol described provides a rational, multi-step approach for the synthesis of Quercetin 3',4',7-trimethyl ether. The success of this synthesis is highly dependent on the efficiency and regioselectivity of the protection and deprotection steps. It is crucial to monitor each reaction closely using appropriate analytical techniques such as TLC or LC-MS to ensure complete conversion and to characterize the intermediates and the final product thoroughly using NMR and mass spectrometry. The provided yields are estimates and may vary based on specific reaction conditions and purification efficiency. This application note serves as a guideline for researchers to develop and optimize the synthesis of this and other partially methylated flavonoids.
Application Notes and Protocols for Cell-Based Assays: Evaluating the Anticancer Activity of Quercetin 3',4',7-trimethyl ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell-based assays for assessing the anticancer properties of Quercetin 3',4',7-trimethyl ether (TMQ). The protocols outlined below are foundational for determining the cytotoxic and cytostatic effects of TMQ on cancer cells, elucidating its mechanism of action, and visualizing its impact on key cellular processes.
While specific data for Quercetin 3',4',7-trimethyl ether is emerging, the following data and protocols are based on studies of the closely related and well-researched methylated quercetin derivatives, such as Quercetin-3-methyl ether, which are expected to exhibit similar biological activities.
Data Presentation: Anticancer Effects of Methylated Quercetin Derivatives
The following tables summarize the inhibitory effects of quercetin and its methylated derivatives on various cancer cell lines. This data provides a comparative overview of their potency and selectivity.
Table 1: IC50 Values of Quercetin and a Tetramethylated Derivative (4Me-Q) in Breast Cancer Cell Lines. [1][2]
| Compound | Cell Line | IC50 (µM) after 48h |
| Quercetin | MCF-7 | 73 |
| Quercetin | MDA-MB-231 | 85 |
| 3,3′,4′,7-O-tetramethylquercetin (4Me-Q) | MCF-7 | > 100 |
| 3,3′,4′,7-O-tetramethylquercetin (4Me-Q) | MDA-MB-231 | > 160 |
Table 2: Effects of Quercetin-3-methyl ether on Breast Cancer Cell Growth. [3]
| Cell Line | Treatment (10 µM Q3ME) | Growth Inhibition |
| SK-Br-3 | 48h | ~60% |
| SK-Br-3-Lap R | 48h | ~69% |
Table 3: Apoptosis Induction by Quercetin and an Acetylated Derivative (4Ac-Q) in Breast Cancer Cells. [1]
| Compound (40 µM) | Cell Line | Apoptosis (%) after 48h |
| Quercetin | MCF-7 | 16.1% |
| Quercetin | MDA-MB-231 | 11.2% |
| 3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) | MCF-7 | 25.4% |
| 3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) | MDA-MB-231 | 22.7% |
Experimental Protocols
Here are detailed protocols for key cell-based assays to evaluate the anticancer activity of Quercetin 3',4',7-trimethyl ether.
Cell Viability Assay (MTS/MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt (MTS or MTT) to a colored formazan product.[4][5]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
Treatment: Treat the cells with various concentrations of Quercetin 3',4',7-trimethyl ether (e.g., 0, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Reagent Addition: Add 20 µL of MTS or MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for Cell Viability Assay:
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for the Purification of Quercetin 3',4',7-trimethyl ether using Column Chromatography
Abstract
This document provides a detailed protocol for the purification of Quercetin 3',4',7-trimethyl ether from a synthetic reaction mixture using silica gel column chromatography. Quercetin 3',4',7-trimethyl ether is a polymethoxyflavonoid of interest for its potential biological activities. The successful isolation of this compound in high purity is crucial for subsequent in vitro and in vivo studies. This protocol outlines the materials, equipment, and a step-by-step procedure for efficient purification. Additionally, it includes data presentation in tabular format for clarity and a visual workflow diagram to facilitate understanding of the experimental process.
Introduction
Quercetin and its derivatives are flavonoids widely distributed in the plant kingdom and are known for their broad range of pharmacological effects. Chemical modification of quercetin, such as methylation, can alter its physicochemical properties, potentially enhancing its bioavailability and therapeutic efficacy. The synthesis of specific quercetin ethers, like Quercetin 3',4',7-trimethyl ether, often results in a mixture of partially and fully methylated products, necessitating a robust purification strategy.
Column chromatography is a fundamental and widely used technique for the separation and purification of individual components from a mixture.[1] For the purification of polymethoxyflavones (PMFs) from reaction mixtures, silica gel is a commonly employed stationary phase due to its ability to separate compounds based on polarity.[2][3] The choice of the mobile phase is critical for achieving optimal separation. Typically, a gradient elution with a non-polar solvent and a moderately polar solvent is used to effectively separate compounds with varying polarities.[1][4]
This application note details a preparative column chromatography method for the isolation of Quercetin 3',4',7-trimethyl ether from a synthetic reaction mixture, yielding a high-purity product suitable for research and drug development purposes.
Experimental Protocol
Materials and Equipment
Materials:
-
Crude synthetic reaction mixture containing Quercetin 3',4',7-trimethyl ether
-
Silica gel (for column chromatography, 60-120 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Methanol (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard of Quercetin 3',4',7-trimethyl ether (for comparison)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Potassium bromide (KBr) for FT-IR analysis
Equipment:
-
Glass chromatography column (internal diameter: 4-5 cm, length: 50-60 cm)
-
Fraction collector
-
Rotary evaporator
-
TLC developing tank
-
UV lamp (254 nm and 365 nm)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Fourier-Transform Infrared (FT-IR) spectrometer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Sample Preparation
-
Following the synthesis of Quercetin 3',4',7-trimethyl ether, the reaction is quenched, and the crude product is extracted into an organic solvent (e.g., ethyl acetate).[5]
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude solid mixture.
-
A small amount of the crude mixture is dissolved in a suitable solvent (e.g., dichloromethane/methanol) for preliminary analysis by Thin Layer Chromatography (TLC).
Thin Layer Chromatography (TLC) Analysis
-
Develop a TLC plate spotted with the crude mixture using a solvent system of increasing polarity (e.g., starting with n-hexane:ethyl acetate 9:1, 8:2, 7:3 v/v) to determine the optimal mobile phase for column chromatography.
-
Visualize the separated spots under a UV lamp at 254 nm and 365 nm.
-
The ideal solvent system should provide good separation between the desired product and other byproducts, with the Rf value of the target compound ideally between 0.2 and 0.4.
Column Chromatography Procedure
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture (e.g., 1-2 grams) in a minimal amount of the initial mobile phase (or a slightly more polar solvent if solubility is an issue, followed by adsorption onto a small amount of silica gel).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar mobile phase, such as 100% n-hexane or a mixture of n-hexane and ethyl acetate (e.g., 98:2 v/v).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is provided in Table 1.
-
Collect fractions of a consistent volume (e.g., 20-25 mL) using a fraction collector.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC using the solvent system determined in section 2.3.
-
Combine the fractions that show a pure spot corresponding to the Rf value of the Quercetin 3',4',7-trimethyl ether standard.
-
Product Isolation and Characterization
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Quercetin 3',4',7-trimethyl ether as a solid.
-
Determine the yield and purity of the isolated compound. Purity can be assessed by HPLC.
-
Confirm the structure of the purified compound using spectroscopic methods such as NMR and FT-IR.
Data Presentation
Table 1: Gradient Elution Program for Column Chromatography
| Step | n-Hexane (%) | Ethyl Acetate (%) | Volume (Column Volumes) |
| 1 | 98 | 2 | 2 |
| 2 | 95 | 5 | 3 |
| 3 | 90 | 10 | 3 |
| 4 | 85 | 15 | 3 |
| 5 | 80 | 20 | 5 |
| 6 | 70 | 30 | 5 |
| 7 | 50 | 50 | Until elution of product |
Note: The gradient profile may need to be optimized based on the specific crude mixture composition.
Table 2: Expected Results and Characterization Data
| Parameter | Expected Value/Result |
| Appearance | Yellowish solid |
| TLC Rf Value | ~0.3 in n-Hexane:Ethyl Acetate (7:3, v/v) |
| Yield | Dependent on synthesis efficiency, typically 40-60% from crude |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to aromatic protons and methoxy groups |
| FT-IR (KBr, cm⁻¹) | Peaks corresponding to C=O, C=C, C-O-C, and aromatic C-H stretches |
Visualization of Experimental Workflow
Caption: Workflow for the purification of Quercetin 3',4',7-trimethyl ether.
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of Quercetin 3',4',7-trimethyl ether from a synthetic reaction mixture using silica gel column chromatography. By following this step-by-step guide, researchers can obtain the target compound with high purity, which is essential for accurate biological and pharmacological evaluations. The use of gradient elution allows for the efficient separation of the desired product from other reaction byproducts. The provided workflow diagram and data tables serve as a clear and concise guide for executing and documenting the purification process.
References
Application Note: High-Resolution NMR Analysis of Quercetin Methyl Ethers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quercetin and its methylated derivatives are flavonoids of significant interest in pharmaceutical and nutraceutical research due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of these compounds. The degree of methylation on the quercetin backbone significantly alters the molecule's polarity, presenting a primary challenge for NMR sample preparation: selecting a suitable deuterated solvent that ensures complete dissolution and yields high-resolution spectra. This note provides detailed protocols for the preparation of quercetin methyl ether samples for both ¹H and ¹³C NMR analysis.
Key Challenge: Solvent Selection
The solubility of quercetin ethers is directly related to the number of free hydroxyl groups versus methyl ether groups.
-
Highly Polar Ethers (e.g., mono-, di-, tri-methyl ethers): These compounds retain significant polarity and often exhibit poor solubility in less polar solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice due to its excellent ability to dissolve a wide range of polar analytes.[3][4]
-
Less Polar Ethers (e.g., tetra-, penta-methyl ethers): As the hydroxyl groups are replaced by less polar methyl ethers, the overall polarity of the molecule decreases. These compounds often show good solubility in deuterated chloroform (CDCl₃).
-
Intermediate Polarity: For compounds with intermediate polarity, deuterated methanol (CD₃OD) can be an effective solvent.[5][6] In cases of limited solubility, a mixture of solvents, such as CDCl₃ with a small amount of CD₃OD, can be employed to enhance dissolution.
Quantitative Data Summary
The following table provides a guide for selecting solvents and determining appropriate concentrations for NMR analysis of quercetin methyl ethers.
| Analyte Type | Recommended Solvent(s) | Typical Concentration (¹H NMR) | Typical Concentration (¹³C NMR) | Notes & Considerations |
| Parent Quercetin & Polar Methyl Ethers (1-3 methyl groups) | Primary: DMSO-d₆Secondary: CD₃OD | 5-25 mg / 0.6 mL[7] | 50-100 mg / 0.6 mL[7][8] | DMSO-d₆ is hygroscopic; use dry solvent and tubes to minimize the water signal. Its high viscosity can cause some line broadening. |
| Less Polar Methyl Ethers (4-5 methyl groups) | Primary: CDCl₃Secondary: Acetone-d₆ | 5-25 mg / 0.6 mL[7] | 50-100 mg / 0.6 mL[7] | CDCl₃ is volatile. Ensure the NMR tube is capped securely. |
| General Flavonoids | DMSO-d₆, CD₃OD, CDCl₃, Acetone-d₆ | ~3-5 mg / 0.65 mL[9] | 20-100 mg[8] | Concentration may need to be optimized based on the specific compound's solubility and the sensitivity of the NMR instrument. |
Experimental Workflow
The diagram below outlines the standard procedure for preparing a quercetin methyl ether sample for NMR analysis.
Caption: Workflow for preparing quercetin methyl ether NMR samples.
Detailed Experimental Protocols
Materials and Equipment
-
Quercetin methyl ether sample
-
High-purity deuterated solvents (e.g., DMSO-d₆, CDCl₃, CD₃OD)
-
5 mm NMR tubes and caps
-
Analytical balance
-
Pasteur pipettes and bulbs
-
Glass wool
-
Small vials (e.g., 1-dram)
-
Vortex mixer and/or sonicator
Protocol 1: Standard ¹H NMR Sample Preparation
This protocol is suitable for routine structural confirmation and purity analysis.
-
Weighing: Accurately weigh 5-25 mg of the quercetin methyl ether sample into a clean, dry vial.[7]
-
Solvent Addition: Using a clean glass pipette, add approximately 0.6-0.7 mL of the selected deuterated solvent to the vial.[7]
-
Dissolution: Gently vortex or place the vial in a sonicator bath for 1-2 minutes to ensure the sample is completely dissolved. A clear, homogenous solution should be obtained.
-
Filtration: Prepare a filtration pipette by tightly packing a small plug of glass wool into the neck of a Pasteur pipette.
-
Transfer to NMR Tube: Using the filtration pipette, carefully transfer the sample solution from the vial into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter that can severely degrade the spectral quality (shimming and resolution).
-
Capping: Securely place a cap on the NMR tube to prevent solvent evaporation and contamination.
-
Analysis: The sample is now ready for insertion into the NMR spectrometer.
Protocol 2: Concentrated Sample Preparation for ¹³C NMR
This protocol is designed to maximize the signal-to-noise ratio for less sensitive ¹³C nuclei.
-
Weighing: Accurately weigh a larger quantity of the sample, typically between 50-100 mg, into a clean, dry vial.[7][8] The goal is to create a solution that is as concentrated as possible.
-
Solvent Addition: Add the selected deuterated solvent dropwise while vortexing, until the sample just dissolves. Avoid adding excess solvent. The final volume should ideally be between 0.6-0.7 mL.
-
Dissolution & Transfer: Follow steps 3 through 7 from Protocol 1, ensuring the concentrated solution is homogenous and free of solid particles before transferring it to the NMR tube.
Important Considerations
-
Cleanliness: Ensure all glassware, including vials, pipettes, and NMR tubes, are scrupulously clean and dry to avoid contamination.
-
Solvent Purity: Use high-purity deuterated solvents (≥99.8% D) to minimize residual solvent signals.
-
Internal Standard: Most commercially available deuterated solvents contain tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm). If not present, it can be added.
-
Sample Stability: Flavonoids can be sensitive to light and temperature. Store samples appropriately and acquire spectra promptly after preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. NMR Spectrum of Quercetin | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
Application Notes: Quercetin 3',4',7-trimethyl ether in Cancer Research
Introduction
Quercetin 3',4',7-trimethyl ether, also known as 3',4',7-trimethoxyquercetin or Ayanin, is a polymethoxyflavonoid and a derivative of the widely studied dietary flavonol, Quercetin.[1][2][3] The methylation of hydroxyl groups on the flavonoid backbone can alter its physicochemical properties, such as solubility and bioavailability, potentially enhancing its biological activities.[2] While research on the parent compound Quercetin is extensive, specific investigations into the anticancer applications of Quercetin 3',4',7-trimethyl ether are still emerging. These notes summarize the current findings for this specific ether and draw potential research applications from more extensively studied, structurally related compounds like Quercetin-3-methyl ether.
1.0 Demonstrated Anticancer-Related Activity of Quercetin 3',4',7-trimethyl ether
Current research specifically identifying the anticancer mechanisms of Quercetin 3',4',7-trimethyl ether is limited. However, existing studies indicate it possesses anti-tumor activity, with a notable effect on multidrug resistance. In a doxorubicin-resistant human breast cancer cell line (MCF-7), Quercetin 3',4',7-trimethyl ether was shown to reduce the efflux of the fluorescent substrate Rhodamine 123 in a dose-dependent manner.[1] This suggests a potential mechanism of action through the inhibition of P-glycoprotein, a key transporter involved in multidrug resistance in cancer cells.
Data Summary: Quercetin 3',4',7-trimethyl ether
| Cell Line | Cancer Type | Concentration | Observed Effect | Reference |
| MCF-7 (Doxorubicin-resistant) | Breast Cancer | 1-10 µM | Dose-dependent reduction of Rhodamine 123 efflux. | [1] |
2.0 Potential Applications Based on Structurally Related Analogs
Significant research has been conducted on Quercetin-3-methyl ether (Q3ME), a closely related monomethylated derivative. The findings for Q3ME may provide valuable insights and guide future research into the therapeutic potential of Quercetin 3',4',7-trimethyl ether.
2.1 Inhibition of Cell Proliferation and Cell Cycle Arrest
Q3ME has been shown to cause significant growth inhibition in both lapatinib-sensitive and lapatinib-resistant HER2-positive breast cancer cells.[4] This inhibition is primarily achieved by inducing a pronounced cell cycle arrest at the G2/M phase.[4][5] This effect is mediated through the activation of the Chk1-Cdc25c-cyclin B1/Cdk1 signaling pathway.[4]
2.2 Induction of Apoptosis
Q3ME is a potent inducer of apoptosis. In breast cancer cells, it increases levels of cleaved caspase 3, caspase 7, and poly (ADP-ribose) polymerase (PARP).[4] In colorectal cancer cells (RKO and SW1116), Q3ME promotes apoptosis in a dose- and time-dependent manner, an effect linked to the downregulation of intracellular polyamine signaling.[6]
2.3 Targeting Cancer Stem Cells (CSCs)
In breast cancer models, Q3ME has been demonstrated to suppress the formation of cancer stem cells. This is achieved by inhibiting the Notch1 and PI3K/Akt signaling pathways, leading to reduced mammosphere formation and decreased expression of stemness-related genes like SOX2 and Nanog.[5]
2.4 Modulation of Key Signaling Pathways
-
Breast Cancer: Q3ME induces G2/M arrest via the Chk1/Cdc25c/Cyclin B1 pathway and suppresses CSCs by inhibiting Notch1 and PI3K/Akt signaling.[4][5]
-
Colorectal Cancer: Q3ME induces apoptosis by downregulating spermine oxidase (SMOX), a key enzyme in polyamine metabolism.[6]
-
Esophageal Cancer: Q3ME has been shown to inhibit the proliferation and progression of esophageal cancer cells by limiting the kinase activity of ERK and AKT .[7]
Data Summary: Quercetin-3-methyl ether (Related Compound)
| Cell Line | Cancer Type | Concentration | Observed Effect | Reference |
| SK-Br-3, SK-Br-3-Lap R | Breast Cancer | 5-10 µM | G2/M cell cycle arrest; Induction of apoptosis. | [4] |
| MDA-MB-231, MCF-7, T47D | Breast Cancer | Not specified | Inhibition of cell growth, invasion, and migration; Suppression of mammosphere formation. | [5] |
| RKO, SW1116 | Colorectal Cancer | 10-40 µM | Inhibition of cell viability; Induction of apoptosis. | [6] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to characterizing the anticancer effects of compounds like Quercetin 3',4',7-trimethyl ether.
Protocol 1: Cell Viability Assessment using CCK-8/MTS Assay
This protocol determines the effect of the compound on cell proliferation and calculates the half-maximal inhibitory concentration (IC50).
-
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, RKO).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Quercetin 3',4',7-trimethyl ether (stock solution in DMSO).
-
96-well cell culture plates.
-
Cell Counting Kit-8 (CCK-8) or MTS reagent.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of Quercetin 3',4',7-trimethyl ether in culture medium from a concentrated stock.
-
After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of the compound (e.g., 0, 1, 5, 10, 20, 40, 80 µM). Include a vehicle control (DMSO) at the same final concentration as the highest compound dose.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Materials:
-
Cells treated with the compound as described above.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
1X Binding Buffer.
-
Flow cytometer.
-
-
Procedure:
-
Culture cells in 6-well plates and treat with desired concentrations of Quercetin 3',4',7-trimethyl ether (e.g., 0, 10, 20 µM) for 48 hours.[6]
-
Harvest both adherent and floating cells and pellet them by centrifugation (300 x g for 5 minutes).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples immediately using a flow cytometer. Quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Materials:
-
Cells treated with the compound.
-
PBS.
-
70% ice-cold ethanol.
-
PI/RNase Staining Buffer.
-
Flow cytometer.
-
-
Procedure:
-
Culture cells in 6-well plates and treat with the compound (e.g., 0, 5, 10 µM) for 16 or 48 hours.[4]
-
Harvest cells, wash with PBS, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. Use software to model the cell cycle phases and determine the percentage of cells in G0/G1, S, and G2/M.
-
Protocol 4: Western Blotting for Signaling Pathway Analysis
This technique detects changes in the expression and phosphorylation of key proteins in targeted signaling pathways.
-
Materials:
-
Cells treated with the compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-p-Akt, anti-Akt, anti-Notch1, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with the compound for the desired time, then wash with cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Visualizations: Signaling Pathways and Workflows
Note: The following diagrams illustrate mechanisms identified for the related compound Quercetin-3-methyl ether (Q3ME) and represent potential research avenues for Quercetin 3',4',7-trimethyl ether.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy Quercetin 7,3',4'-trimethyl ether | 6068-80-0 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Quercetin-3-methyl ether inhibits lapatinib-sensitive and -resistant breast cancer cell growth by inducing G2/M arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quercetin 3',4',7-trimethyl ether as a Standard for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin 3',4',7-trimethyl ether (Q347TME), a polymethoxylated flavonoid, is a derivative of the widely studied quercetin.[1] Methylation of the hydroxyl groups on the quercetin backbone can enhance biological activity and improve bioavailability.[1] Q347TME has been isolated from various plant species and is noted for its potential antioxidant and anti-inflammatory properties.[1] High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the quantification of flavonoids in various samples, including plant extracts and pharmaceutical formulations. The use of a well-characterized standard, such as Q347TME, is crucial for accurate and reproducible results.
These application notes provide a comprehensive guide for utilizing Quercetin 3',4',7-trimethyl ether as a standard for HPLC analysis. This document outlines the necessary materials, detailed experimental protocols for standard preparation, sample analysis, and method validation, as well as insights into its role in relevant biological pathways.
Physicochemical Properties of Quercetin 3',4',7-trimethyl ether
| Property | Value |
| Synonyms | 3',4',7-Trimethoxyquercetin, 3,5-dihydroxy-3',4',7-trimethoxyflavone |
| Molecular Formula | C₁₈H₁₆O₇ |
| Molecular Weight | 344.32 g/mol |
| Appearance | Pale yellow crystalline powder |
| UV-Vis λmax (in Methanol) | 256 nm, 353 nm[2] |
Experimental Protocols
Preparation of Standard Solutions
Materials:
-
Quercetin 3',4',7-trimethyl ether (analytical standard grade, >98% purity)
-
HPLC-grade methanol
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Micropipettes
Protocol for Stock Standard Solution (1000 µg/mL):
-
Accurately weigh 10 mg of Quercetin 3',4',7-trimethyl ether.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Dissolve the standard in approximately 7 mL of HPLC-grade methanol by vortexing.
-
Once fully dissolved, bring the volume up to the 10 mL mark with methanol.
-
Stopper the flask and invert several times to ensure homogeneity. This is your stock solution.
Protocol for Working Standard Solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL):
-
Perform serial dilutions from the stock solution using HPLC-grade methanol.
-
For example, to prepare a 100 µg/mL solution, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.
-
Prepare a series of working standards to generate a calibration curve.
HPLC Method for Quantification
Instrumentation and Conditions: This proposed method is based on common practices for flavonoid analysis and should be validated for optimal performance.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 series or equivalent with a UV/Vis or DAD detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Methanol:0.4% Phosphoric Acid in Water (49:51, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 353 nm or 256 nm[2] |
| Run Time | Approximately 15 minutes (adjust as needed based on chromatogram) |
Sample Preparation from Plant Material (General Protocol)
Materials:
-
Dried and powdered plant material
-
Methanol or ethanol (80%)
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Protocol:
-
Weigh 1 g of the powdered plant material into a flask.
-
Add 20 mL of 80% methanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
Method Validation
To ensure the reliability of the HPLC method, it should be validated according to ICH guidelines. The following parameters should be assessed:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | Analyze a series of at least five concentrations of the standard. Plot a graph of peak area versus concentration. | Correlation coefficient (r²) > 0.999 |
| Precision (Intra-day & Inter-day) | Analyze replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day). | Relative Standard Deviation (RSD) < 2% |
| Accuracy | Perform recovery studies by spiking a blank matrix with a known concentration of the standard. | Recovery between 98-102% |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Specificity | The ability to assess the analyte in the presence of other components. Check for interfering peaks in a blank matrix. | The peak for Q347TME should be well-resolved from other peaks. |
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the experimental workflow for HPLC analysis and the key signaling pathways influenced by quercetin and its derivatives.
Caption: Experimental workflow for HPLC analysis.
Caption: Key signaling pathways modulated by Quercetin.
Conclusion
Quercetin 3',4',7-trimethyl ether is a suitable analytical standard for the HPLC-based quantification of this and structurally related flavonoids. The protocols provided herein offer a robust starting point for researchers. It is imperative that the proposed HPLC method is fully validated in the user's laboratory to ensure data of the highest quality and reliability for research and drug development applications. The elucidation of signaling pathways affected by Q347TME and similar compounds underscores the importance of accurate quantification in understanding their biological effects.
References
Application Notes and Protocols for Investigating the Mechanism of Action of Quercetin 3',4',7-trimethyl ether
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quercetin 3',4',7-trimethyl ether (Q3'4'7TME), also known as Ayanin, is a polymethoxyflavonoid, a methylated derivative of the widely studied flavonoid, quercetin. O-methylation can enhance the metabolic stability and lipophilicity of flavonoids, potentially increasing their bioavailability and altering their biological activity. Preliminary studies suggest that Q3'4'7TME and related methylated quercetin compounds possess a range of pharmacological effects, including vasorelaxant, anticancer, and anti-inflammatory properties. These application notes provide detailed protocols for key experiments to elucidate the mechanisms underlying these activities.
Data Presentation
The following tables summarize quantitative data for Q3'4'7TME and related methylated quercetin derivatives to provide a reference for experimental design.
Table 1: Vasorelaxant Activity of Quercetin and its Methylated Derivatives on Rat Aorta
| Compound | pEC50 (M) for Phenylephrine-induced Precontraction | Reference |
| Quercetin 3,7-dimethyl ether | 4.70 ± 0.18 | [1] |
| Quercetin | 3.96 ± 0.07 | [1] |
| Quercetin 3',4',7-trimethyl ether (Ayanin) | 3.64 ± 0.02 | [1] |
| Quercetin 3,3',4',7-tetramethyl ether | 3.11 ± 0.16 | [1] |
| pEC50 is the negative logarithm of the molar concentration that produces 50% of the maximal response. A higher pEC50 value indicates greater potency. |
Table 2: Cytotoxic Activity of Methylated Quercetin Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| 3,7-O-dimethylquercetin | 1944 (Lung Cancer) | Not Specified | 0.46 | 72 | [2] |
| 3,3',4',7-O-tetramethylquercetin | MCF-7 (Breast Cancer) | MTS Assay | > 100 | 48 | [3] |
| 3,3',4',7-O-tetramethylquercetin | MDA-MB-231 (Breast Cancer) | MTS Assay | > 160 | 48 | [3] |
| Quercetin-3-methyl ether | RKO (Colorectal Cancer) | Not Specified | Dose-dependent inhibition | 48 | |
| Quercetin-3-methyl ether | SW1116 (Colorectal Cancer) | Not Specified | Dose-dependent inhibition | 48 | |
| Quercetin-3-methyl ether | MDA-MB-231 (Breast Cancer) | CCK-8 Assay | Significant inhibition | Not Specified | [4] |
| Quercetin-3-methyl ether | MCF-7 (Breast Cancer) | CCK-8 Assay | Significant inhibition | Not Specified | [4] |
| Note: IC50 values for Quercetin 3',4',7-trimethyl ether are not readily available in the reviewed literature. The data for other methylated derivatives are provided for reference. |
Experimental Protocols
Ex Vivo Vasorelaxation Study in Rat Aortic Rings
Principle: This assay assesses the vasodilatory effect of Q3'4'7TME on isolated arterial rings pre-constricted with a vasoconstrictor like phenylephrine. The involvement of the endothelium and the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway can be investigated using specific inhibitors.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE)
-
Quercetin 3',4',7-trimethyl ether (Q3'4'7TME)
-
Nω-nitro-L-arginine methyl ester (L-NAME, an NO synthase inhibitor)
-
Methylene blue (a guanylyl cyclase inhibitor)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Euthanize a rat and excise the thoracic aorta.
-
Clean the aorta of adhering fat and connective tissue and cut it into rings of 3-4 mm in length.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g, replacing the buffer every 15-20 minutes.
-
To assess the integrity of the endothelium, pre-constrict the rings with phenylephrine (1 µM) and then add acetylcholine (10 µM). A relaxation of >70% indicates intact endothelium.
-
After washing and re-equilibration, pre-constrict the rings again with phenylephrine (1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of Q3'4'7TME (e.g., 10⁻⁸ to 10⁻⁴ M) to generate a concentration-response curve.
-
To investigate the mechanism, in separate experiments, incubate the rings with L-NAME (100 µM) or methylene blue (10 µM) for 30 minutes before pre-contraction with phenylephrine and subsequent addition of Q3'4'7TME.[1][5]
-
Record the isometric tension throughout the experiment.
Data Analysis: Express the relaxation response as a percentage of the contraction induced by phenylephrine. Calculate the pEC50 value from the concentration-response curve.
Cell Viability MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Q3'4'7TME stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Treat the cells with various concentrations of Q3'4'7TME (e.g., 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a blank (medium only).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Analysis by Annexin V-FITC/PI Staining
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[8]
Materials:
-
Cancer cell line of interest
-
Q3'4'7TME
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Q3'4'7TME at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[11]
Materials:
-
Cancer cell line of interest
-
Q3'4'7TME
-
Cold 70% ethanol
-
PBS
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Q3'4'7TME as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Key Signaling Proteins
Principle: Western blotting is used to detect specific proteins in a sample. This technique can be used to assess the effect of Q3'4'7TME on the expression and phosphorylation status of proteins involved in relevant signaling pathways, such as PI3K/Akt, NF-κB, and eNOS.
Materials:
-
Treated cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-eNOS, anti-eNOS, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated cells or tissues in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis: Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., β-actin). Compare the expression or phosphorylation levels of the target proteins in treated samples versus controls.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
Principle: NO is an unstable molecule that is rapidly converted to stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻). The Griess assay is a colorimetric method that measures the concentration of nitrite as an indicator of NO production. Nitrate in the sample can be converted to nitrite by nitrate reductase before the Griess reaction. The Griess reagents convert nitrite into a purple azo compound, and its absorbance is measured spectrophotometrically.
Materials:
-
Cell culture supernatant or tissue homogenate
-
Nitric Oxide Assay Kit (containing Griess reagents and nitrate reductase)
-
96-well plate
-
Microplate reader
Procedure:
-
Collect cell culture supernatants from cells (e.g., endothelial cells or macrophages) treated with Q3'4'7TME.
-
If measuring total NO production, incubate the samples with nitrate reductase to convert nitrate to nitrite according to the kit manufacturer's instructions.
-
Add the Griess reagents to the samples and standards in a 96-well plate.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
Data Analysis: Calculate the nitrite concentration in the samples using a standard curve generated with known concentrations of sodium nitrite.
Measurement of Inflammatory Cytokines (TNF-α, IL-6) by ELISA
Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest (e.g., TNF-α) in the sample is bound by a capture antibody coated on the plate. A second, detection antibody, which is often biotinylated, binds to the captured antigen. Streptavidin-HRP is then added, followed by a chromogenic substrate to produce a colored product, the intensity of which is proportional to the amount of cytokine present.
Materials:
-
Cell culture supernatant from treated cells (e.g., LPS-stimulated macrophages)
-
Commercial ELISA kit for human or murine TNF-α and IL-6
-
Microplate reader
Procedure:
-
Collect supernatants from cells (e.g., RAW 264.7 macrophages) pre-treated with Q3'4'7TME and then stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating and washing the plate.
-
Adding the detection antibody.
-
Incubating and washing.
-
Adding the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubating and washing.
-
Adding the substrate and stopping the reaction.
-
-
Measure the absorbance at the specified wavelength (usually 450 nm).
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples from this curve.
Mandatory Visualization
Caption: Experimental workflow for studying the mechanism of action of Q3'4'7TME.
Caption: Proposed NO/cGMP signaling pathway for Q3'4'7TME-induced vasorelaxation.
Caption: PI3K/Akt pathway, a potential target for the anticancer effects of Q3'4'7TME.
Caption: NF-κB pathway, a key target for the anti-inflammatory effects of Q3'4'7TME.
References
- 1. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Erianin: A Direct NLRP3 Inhibitor With Remarkable Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammation of Erianin in dextran sulphate sodium-induced ulcerative colitis mice model via collaborative regulation of TLR4 and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. journal.waocp.org [journal.waocp.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Improving the solubility of Quercetin 3',4',7-trimethyl ether for in vitro studies"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Quercetin 3',4',7-trimethyl ether (Q3'4'7TME) for in vitro studies, with a focus on improving its solubility.
Solubility and Stock Solution Preparation
FAQs on Solubility
Q1: What is the known solubility of Quercetin 3',4',7-trimethyl ether?
Q2: Why is my Quercetin 3',4',7-trimethyl ether not dissolving in my cell culture medium?
A2: Direct dissolution of Q3'4'7TME in aqueous-based cell culture media is expected to be very low due to its hydrophobic nature. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute this stock solution into the cell culture medium to achieve the desired final concentration.
Q3: Can I use solvents other than DMSO to prepare my stock solution?
A3: While DMSO is the most commonly reported solvent for preparing stock solutions of polymethoxyflavones, other organic solvents like ethanol may also be used. However, it is important to consider the final concentration of the organic solvent in your cell culture, as high concentrations can be toxic to cells. It is recommended to keep the final solvent concentration, particularly for DMSO, at or below 0.1% (v/v) in the final culture medium.
Q4: My compound precipitates out of solution when I add it to my aqueous buffer/medium. What should I do?
A4: Precipitation upon dilution of the organic stock solution into an aqueous medium is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The desired final concentration of Q3'4'7TME in your aqueous medium may be above its solubility limit. Try working with a lower final concentration.
-
Increase the solvent percentage in the final solution: A slightly higher percentage of the organic solvent in the final medium might help to keep the compound in solution. However, be mindful of solvent toxicity to your cells and run appropriate vehicle controls.
-
Use a gentle warming and/or sonication: Briefly warming the solution at 37°C or using a sonicator can help to redissolve small amounts of precipitate. However, prolonged heating should be avoided to prevent degradation of the compound.
-
Consider formulation strategies: For persistent solubility issues, advanced formulation techniques such as the use of cyclodextrins or creating nanoformulations can be explored to enhance aqueous solubility.
Data Presentation: Solubility of Quercetin 3',4',7-trimethyl ether
The following table summarizes the known solubility of Q3'4'7TME. Researchers should note the limited availability of quantitative data for solvents other than DMSO.
| Solvent | Reported Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 | The most common and effective solvent for preparing concentrated stock solutions.[1] |
| Ethanol (EtOH) | Data not available | Generally, polymethoxyflavones are soluble in ethanol. Empirical determination is recommended. The parent compound, quercetin, has a reported solubility of approximately 2 mg/mL in ethanol.[2] |
| Methanol (MeOH) | Data not available | Similar to ethanol, solubility is expected but should be determined empirically. Quercetin is reported to be soluble in methanol. |
| Phosphate Buffered Saline (PBS) | Very low (expected) | Direct dissolution is not recommended. Dilution from a stock solution in an organic solvent is necessary. The parent compound, quercetin, is sparingly soluble in aqueous buffers.[2] |
| Cell Culture Medium | Very low (expected) | Similar to PBS, direct dissolution is not feasible. Always prepare a stock solution in an organic solvent first. The final concentration in the medium should not exceed the compound's aqueous solubility limit. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of Q3'4'7TME
Objective: To prepare a high-concentration stock solution of Quercetin 3',4',7-trimethyl ether for use in in vitro experiments.
Materials:
-
Quercetin 3',4',7-trimethyl ether (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of Q3'4'7TME powder in a sterile microcentrifuge tube. For example, to prepare a 50 mg/mL stock solution, weigh 5 mg of the compound.
-
Adding the Solvent: Add the calculated volume of anhydrous DMSO to the tube. For a 50 mg/mL stock, add 100 µL of DMSO to 5 mg of the compound.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Gentle warming to 37°C can also be applied, but avoid excessive heat.
-
-
Sterilization (Optional but Recommended for Cell Culture): If the stock solution is intended for cell culture experiments, it can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell Culture
Objective: To dilute the concentrated stock solution of Q3'4'7TME into cell culture medium for treating cells.
Materials:
-
Concentrated stock solution of Q3'4'7TME in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or multi-well plates
Procedure:
-
Thaw the Stock Solution: Thaw an aliquot of the concentrated Q3'4'7TME stock solution at room temperature.
-
Calculate the Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 10 µM Q3'4'7TME from a 50 mM stock solution:
-
Use the formula: C1V1 = C2V2
-
(50,000 µM)(V1) = (10 µM)(10,000 µL)
-
V1 = 2 µL of the stock solution.
-
-
Dilution:
-
Add the calculated volume of the stock solution to the pre-warmed cell culture medium.
-
Immediately mix the solution by gentle pipetting or swirling to ensure homogeneity and minimize the risk of precipitation.
-
-
Final Solvent Concentration Check: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to an equivalent volume of cell culture medium.
-
Application to Cells: Replace the existing medium in your cell culture plates with the freshly prepared medium containing Q3'4'7TME or the vehicle control.
Mandatory Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Workflow for preparing and using Q3'4'7TME in cell culture.
Caption: Postulated inhibition of the PI3K/Akt pathway by Q3'4'7TME.
Caption: Postulated inhibition of the Notch signaling pathway by Q3'4'7TME.
References
Technical Support Center: Synthesis of Polymethylated Quercetins
Welcome to the technical support center for the synthesis of polymethylated quercetins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of these valuable compounds.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of polymethylated quercetins, offering potential causes and solutions in a question-and-answer format.
Question 1: My methylation reaction is producing a complex mixture of partially methylated products instead of the desired selectively methylated quercetin. What's going wrong?
Answer:
Achieving regioselectivity in the methylation of quercetin is a common challenge due to the presence of five hydroxyl (-OH) groups with varying reactivity. The formation of a product mixture suggests that the reaction conditions are not selective enough.
Possible Causes and Solutions:
-
Non-selective Methylating Agent: Strong methylating agents can react with multiple hydroxyl groups.
-
Solution: Consider using a milder methylating agent or adjusting the stoichiometry of your current agent.
-
-
Incorrect Base or Solvent: The choice of base and solvent significantly influences the reactivity of the different hydroxyl groups.
-
Solution: Experiment with different base/solvent combinations. For instance, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a common choice.[1]
-
-
Lack of Protecting Groups: Direct methylation of quercetin often leads to a mixture of products.
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Solution: Employ a protecting group strategy to selectively block certain hydroxyl groups while leaving the desired one available for methylation.
-
Question 2: I am struggling to methylate the 5-hydroxy group of quercetin. Why is this position so unreactive?
Answer:
The hydroxyl group at the 5-position is notoriously difficult to methylate due to its strong intramolecular hydrogen bond with the carbonyl group at the 4-position.[2][3] This interaction reduces its nucleophilicity, making it less reactive towards electrophilic methylating agents.
Troubleshooting Strategies:
-
Harsh Reaction Conditions: While generally avoided to prevent side reactions, more forcing conditions like higher temperatures or stronger bases might be necessary. However, this can lead to a decrease in overall yield and the formation of byproducts.
-
Alternative Synthetic Routes: Instead of direct methylation, consider a multi-step synthesis that involves protecting the other hydroxyl groups first, then methylating the 5-OH, followed by deprotection.
-
Enzymatic Methylation: Certain O-methyltransferases (OMTs) can catalyze methylation at specific positions. While not a purely chemical approach, it can offer high regioselectivity.[4]
Question 3: I've observed the formation of an unexpected byproduct with a higher molecular weight than my target mono-methylated quercetin. What could it be?
Answer:
A common byproduct in quercetin methylation, especially when using methyl iodide, is a C-methylated derivative.[3] This occurs when the methylation happens on the aromatic ring itself (at the 6- or 8-position) instead of a hydroxyl group.
Identification and Mitigation:
-
Characterization: Use spectroscopic methods like NMR (specifically HMBC) and mass spectrometry to confirm the structure of the byproduct.
-
Choice of Methylating Agent: Dimethyl sulfate is often reported to favor O-methylation over C-methylation compared to methyl iodide.[2]
-
Reaction Optimization: Modifying the reaction conditions (e.g., base, solvent, temperature) can help minimize the formation of C-methylated byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the chemical synthesis of polymethylated quercetins?
The primary challenge is achieving regioselectivity. Quercetin has five hydroxyl groups (at positions 3, 5, 7, 3', and 4') with different acidities and nucleophilicities. Selectively methylating one or more of these positions while leaving others untouched requires careful control of reaction conditions and often involves multi-step protection-deprotection strategies.[1]
Q2: How can I achieve selective methylation of a specific hydroxyl group in quercetin?
Selective methylation is typically achieved through the use of protecting groups.[5] For example, to synthesize 4'-O-methylquercetin (tamarixetin), a common strategy involves first protecting the more reactive hydroxyl groups, followed by methylation of the 4'-OH group, and finally, removal of the protecting groups.[6][7]
Q3: What are some common protecting groups used in polymethylated quercetin synthesis?
Commonly used protecting groups for the hydroxyl groups of quercetin include:
-
Benzyl groups: Often used to protect hydroxyl groups. They can be removed by catalytic hydrogenolysis.[8]
-
Dichlorodiphenylmethane: Used to selectively protect the vicinal hydroxyl groups on the B-ring (3' and 4'-OH).[6][7][9]
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Methoxymethyl (MOM) ether: Used to protect hydroxyl groups and is labile under acidic conditions.[6][7]
Q4: What are the typical yields for the synthesis of polymethylated quercetins?
Yields can vary significantly depending on the target molecule and the synthetic route. For multi-step syntheses involving protection and deprotection, the overall yield is a product of the yields of individual steps. For example, an efficient 5-step synthesis of 4′-O-methylquercetin from quercetin has been reported with an overall yield of 63%.[6][7]
Q5: What methods are used to purify polymethylated quercetins?
Purification of the final product from the reaction mixture, which may contain unreacted starting materials, partially methylated isomers, and other byproducts, is crucial. Common purification techniques include:
-
Column Chromatography: Silica gel column chromatography is frequently used to separate compounds with different polarities.[10][11]
-
High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are used for the analysis and purification of quercetin derivatives.[12][13]
Q6: Are there any enzymatic methods for the synthesis of polymethylated quercetins?
Yes, enzymatic synthesis using O-methyltransferases (OMTs) offers an alternative with high regioselectivity. For instance, bacterial O-methyltransferases have been used to produce tamarixetin.[6] This biocatalytic approach can be an effective way to overcome the selectivity challenges of chemical synthesis.
Data Presentation
Table 1: Comparison of Reported Yields for Key Steps in Polymethylated Quercetin Synthesis
| Synthetic Step | Target Product | Reagents | Yield (%) | Reference |
| Protection of 3',4'-OH | 3',4'-O-Diphenylmethylenedioxyquercetin | Dichlorodiphenylmethane, Diphenyl ether | 86 | [6][7] |
| Protection of 3,7-OH | 3,7-Di-O-methoxymethyl-3',4'-O-diphenylmethylenedioxyquercetin | MOMCl, K₂CO₃, Acetone | 93 | [6][7] |
| Deprotection of 3',4'-OH | 3,7-Di-O-methoxymethylquercetin | Pd/C, H₂ | 95 | [6][7] |
| Methylation of 4'-OH | 3,7-Di-O-methoxymethyl-4'-O-methylquercetin | MeI, K₂CO₃, DMF | 92 | [6][7] |
| Deprotection of 3,7-OH | 4'-O-Methylquercetin (Tamarixetin) | HCl | 90 | [6][7] |
| Overall Synthesis | 4'-O-Methylquercetin (Tamarixetin) | 5 Steps | 63 | [6][7] |
Experimental Protocols
Detailed Methodology for the Synthesis of 4'-O-Methylquercetin (Tamarixetin) [6][7][9]
This protocol describes a 5-step synthesis starting from quercetin, employing a regioselective protection and alkylation strategy.
Step 1: Protection of the 3',4'-Hydroxyl Groups
-
To a solution of quercetin in diphenyl ether, add 1.5 equivalents of dichlorodiphenylmethane.
-
Heat the mixture to 175 °C for 30 minutes.
-
Cool the reaction mixture and purify the product, 3',4'-O-diphenylmethylenedioxyquercetin, by column chromatography.
-
Expected Yield: 86%
-
Step 2: Protection of the 3- and 7-Hydroxyl Groups
-
To a mixture of the product from Step 1 and potassium carbonate (K₂CO₃) in dry acetone, add chloromethyl ether (MOMCl).
-
Reflux the reaction mixture for 6 hours.
-
After cooling, filter the mixture and remove the solvent in vacuo.
-
Purify the resulting residue to obtain 3,7-di-O-methoxymethyl-3',4'-O-diphenylmethylenedioxyquercetin.
-
Expected Yield: 93%
-
Step 3: Deprotection of the Diphenylmethylene Group
-
Dissolve the product from Step 2 in a mixture of tetrahydrofuran (THF) and ethanol.
-
Add 10 wt % palladium on carbon (Pd/C) as a catalyst.
-
Stir the mixture under a hydrogen atmosphere (1 atm) for 8 hours.
-
Filter off the catalyst and concentrate the solution to yield 3,7-di-O-methoxymethylquercetin.
-
Expected Yield: 95%
-
Step 4: Methylation of the 4'-Hydroxyl Group
-
To a solution of the product from Step 3 in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) and methyl iodide (MeI).
-
Stir the reaction mixture for 8 hours at room temperature.
-
Work up the reaction and purify the product to obtain 3,7-di-O-methoxymethyl-4'-O-methylquercetin.
-
Expected Yield: 92%
-
Step 5: Deprotection of the Methoxymethyl (MOM) Groups
-
Dissolve the product from Step 4 in a 1:1 mixture of diethyl ether and dichloromethane.
-
Add a 1.0 M solution of hydrochloric acid (HCl) in diethyl ether.
-
Stir the mixture at 25 °C for 6 hours.
-
Evaporate the solvent and purify the final product, 4'-O-methylquercetin (tamarixetin).
-
Expected Yield: 90%
-
Visualizations
Caption: Synthetic workflow for 4'-O-methylquercetin (tamarixetin).
Caption: Troubleshooting flowchart for quercetin methylation reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of tamarixetin and isorhamnetin 3-O-neohesperidoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity of 7-O-(omega-substituted)-alkyl-3-O-methylquercetin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrpb.com [ijrpb.com]
- 13. japsonline.com [japsonline.com]
Technical Support Center: Synthesis of Quercetin 3',4',7-trimethyl ether
Welcome to the technical support center for the synthesis of Quercetin 3',4',7-trimethyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing the yield of this specific quercetin derivative.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing Quercetin 3',4',7-trimethyl ether?
A1: The primary challenge lies in achieving regioselectivity. Quercetin has five hydroxyl groups with different reactivities. The 5-OH group is the least reactive due to strong intramolecular hydrogen bonding with the C4 carbonyl group, making it difficult to methylate under standard conditions.[1][2][3] The relative reactivity of the other hydroxyl groups is generally considered to be 7-OH > 4'-OH > 3-OH > 3'-OH.[2][3] This differential reactivity can lead to a mixture of partially methylated isomers, making the isolation of the desired 3',4',7-trimethyl ether challenging.[4]
Q2: Which methylating agent is recommended for this synthesis?
A2: Dimethyl sulfate (DMS) is often preferred over methyl iodide (MeI). While both are effective, DMS in a potassium hydroxide/dimethyl sulfoxide (KOH/DMSO) system has been shown to provide high yields and selectivity for O-methylation.[1] Methyl iodide can sometimes lead to undesired C-methylation at the 6-position, forming 6-methyl-quercetin derivatives as byproducts.[2] Dimethyl carbonate (DMC) is a greener alternative, though it may require harsher conditions and longer reaction times.[5]
Q3: How can I monitor the progress of the methylation reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. By comparing the TLC profile of the reaction mixture with the starting material (quercetin) and, if available, a standard of the desired product, you can track the consumption of the starting material and the formation of products. A typical mobile phase for flavonoid analysis on silica gel plates is a mixture of chloroform and methanol.[6][7] High-performance liquid chromatography (HPLC) can provide more detailed information on the product distribution.
Q4: What are the typical purification methods for Quercetin 3',4',7-trimethyl ether?
A4: The most common purification method is column chromatography on silica gel.[4][6][7][8] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired trimethyl ether from other methylated isomers and unreacted starting material. Preparative HPLC can also be used for high-purity isolation.[9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of quercetin | 1. Insufficient base. 2. Inactive methylating agent. 3. Low reaction temperature. 4. Poor solubility of quercetin. | 1. Ensure the base (e.g., K2CO3, KOH) is freshly dried and used in sufficient excess. 2. Use a fresh bottle of the methylating agent. 3. Increase the reaction temperature, but monitor for side reactions. 4. Use a solvent in which quercetin is more soluble, such as DMF or DMSO. |
| Formation of a complex mixture of products | 1. Non-selective methylation due to harsh reaction conditions. 2. Incorrect stoichiometry of the methylating agent. | 1. Use a milder base (e.g., K2CO3 instead of KOH). 2. Carefully control the stoichiometry of the methylating agent. A step-wise addition might improve selectivity. 3. Consider using protecting groups to selectively block more reactive hydroxyl groups.[1][4] |
| Incomplete methylation (presence of di-methylated byproducts) | 1. Insufficient amount of methylating agent. 2. Short reaction time. | 1. Increase the equivalents of the methylating agent. 2. Extend the reaction time and monitor by TLC until the desired product is maximized. |
| Formation of C-methylated byproducts | Use of methyl iodide as the methylating agent. | Switch to dimethyl sulfate, which is less prone to causing C-methylation.[2] |
| Difficulty in separating the desired isomer | Similar polarities of the different methylated isomers. | 1. Optimize the column chromatography conditions (e.g., use a longer column, a shallower solvent gradient). 2. Consider using a different stationary phase for chromatography. 3. Preparative HPLC with a suitable column can offer better resolution. |
Experimental Protocols
Proposed Synthesis of Quercetin 3',4',7-trimethyl ether
This protocol is a synthesized procedure based on general methods for flavonoid methylation.[2][4] Optimization may be required to maximize the yield of the desired product.
Materials:
-
Quercetin
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (1 M)
-
Silica gel for column chromatography
Procedure:
-
To a solution of quercetin (1.0 g, 3.3 mmol) in anhydrous DMF (30 mL), add anhydrous K2CO3 (2.7 g, 19.8 mmol, 6 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add dimethyl sulfate (0.94 mL, 9.9 mmol, 3 eq) dropwise to the suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Acidify the mixture with 1 M HCl to pH 3-4.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to isolate Quercetin 3',4',7-trimethyl ether.
Characterization
The structure of the synthesized Quercetin 3',4',7-trimethyl ether should be confirmed by spectroscopic methods.
-
1H NMR (in DMSO-d6): Expected signals would include singlets for the three methoxy groups, aromatic protons on the A and B rings, and the remaining hydroxyl protons. The chemical shifts will be different from those of quercetin due to the methylation.[11][12]
-
13C NMR (in DMSO-d6): The spectrum should show signals for the three methoxy carbons in addition to the flavonoid backbone carbons. The chemical shifts of the carbons bearing the methoxy groups will be shifted compared to the parent quercetin.[13]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Quercetin 3',4',7-trimethyl ether (C18H16O7, MW: 344.32 g/mol ).
Data Presentation
Table 1: Comparison of Common Methylating Agents for Flavonoid Synthesis
| Methylating Agent | Base | Solvent | Temperature | Advantages | Disadvantages |
| Dimethyl sulfate (DMS) | K2CO3, KOH | DMF, Acetone | Room Temp. to 60°C | High reactivity, good yields, favors O-methylation.[1][12] | Toxic and corrosive. |
| Methyl iodide (MeI) | K2CO3 | DMF, Acetone | Room Temp. to Reflux | High reactivity. | Can cause C-methylation, toxic.[2] |
| Dimethyl carbonate (DMC) | DBU | Neat | 90-120°C | Low toxicity, environmentally friendly.[5] | Requires higher temperatures and longer reaction times.[5] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low yield.
Signaling Pathway of Regioselective Quercetin Methylation
Caption: Pathway of regioselective methylation.
References
- 1. An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple and effective preparation of quercetin pentamethyl ether from quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Easy Preparation of Quercetin Pentamethyl Ether (QPE) - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin 7,3',4'-trimethyl ether | 6068-80-0 | Benchchem [benchchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Research Progress in the Modification of Quercetin Leading to Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - A simple and effective preparation of quercetin pentamethyl ether from quercetin [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Stability Issues of Quercetin Ethers in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quercetin ethers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My quercetin ether solution is changing color and showing degradation peaks in my analysis. What are the primary causes of instability?
A1: Quercetin ethers, like their parent compound quercetin, are susceptible to degradation through several pathways, primarily driven by environmental factors. The main causes of instability in solution include:
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Oxidation: This is a major degradation pathway for many flavonoids. The presence of dissolved oxygen can lead to the formation of quinone-type structures and other oxidation products, often resulting in a color change of the solution.[1] The rate of oxidation can be influenced by the solvent, pH, and presence of metal ions.
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Hydrolysis: Depending on the specific ether linkage and the pH of the solution, quercetin ethers can be susceptible to hydrolysis, which breaks the ether bond. This is particularly relevant under acidic or basic conditions.[2][3]
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Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the degradation of the flavonoid structure.[4] In alcoholic solutions, for instance, quercetin has been shown to undergo oxidation and addition of an alcohol molecule upon UVA and UVB irradiation.
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Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation reactions.[5][6]
Q2: Which solvents are best for dissolving and storing quercetin ethers to minimize degradation?
A2: The choice of solvent is critical for the stability of quercetin ethers. Here are some general guidelines:
-
Aprotic Solvents: For short-term storage and experiments where protic solvents are not required, aprotic solvents like DMSO and DMF can be good choices as they can dissolve quercetin ethers at high concentrations.[7]
-
Alcoholic Solvents: Ethanol and methanol are common solvents for flavonoids. However, be aware that they can participate in photodegradation reactions.[4]
-
Aqueous Solutions: Quercetin ethers generally have low water solubility. If aqueous solutions are necessary, it is crucial to control the pH and protect the solution from light and oxygen. The stability of quercetin decreases with increasing pH, especially in alkaline conditions.[5]
-
Co-solvents: Mixtures of solvents, such as ethanol-water, can be used to improve solubility. The stability in such mixtures will depend on the ratio and the specific quercetin ether.
It is always recommended to prepare solutions fresh and protect them from light by using amber vials or covering the container with aluminum foil. Purging the solvent with an inert gas like nitrogen or argon can help to minimize oxidative degradation.
Q3: How does methylation of quercetin affect its stability?
A3: Methylation of the hydroxyl groups on the quercetin molecule generally leads to an increase in metabolic stability.[8] This is because the methylation prevents the molecule from undergoing conjugation reactions (like glucuronidation and sulfation) that are part of the body's natural metabolism and clearance of flavonoids. By blocking these reactive sites, methylation can prolong the half-life of the compound in biological systems. Furthermore, methylation can alter the antioxidant properties and, consequently, the oxidative stability of the molecule.
Q4: Are there any additives I can use to improve the stability of my quercetin ether solutions?
A4: Yes, several additives can help to stabilize quercetin ether solutions:
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Antioxidants: Ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT) can be added to scavenge free radicals and inhibit oxidative degradation.[1]
-
Chelating Agents: Metal ions can catalyze oxidative degradation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and improve stability.[1]
-
Encapsulating Agents: For formulation purposes, encapsulating quercetin ethers in systems like liposomes or nanoparticles can provide a protective barrier against environmental factors.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Aqueous Buffers
Problem: You observe a rapid decrease in the concentration of your quercetin ether and the appearance of new peaks in your chromatogram when dissolved in an aqueous buffer (e.g., PBS).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High pH | Quercetin and its derivatives are known to be less stable at neutral to alkaline pH.[5] Measure the pH of your buffer. If possible, adjust the pH to a more acidic range (e.g., pH 4-6) where flavonoids are generally more stable. |
| Oxidation | Dissolved oxygen in the buffer is likely causing oxidative degradation. De-gas your buffer by sparging with nitrogen or argon before dissolving your compound. Prepare and store the solution under an inert atmosphere. |
| Metal Ion Contamination | Trace metal ions in the buffer components can catalyze oxidation. Add a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to your buffer. |
| Microbial Growth | If the buffer is not sterile, microbial growth can lead to enzymatic degradation. Use sterile, filtered buffers and consider adding a preservative if the experiment allows. |
Issue 2: Photodegradation During Experiments
Problem: You notice significant degradation of your quercetin ether when performing experiments under ambient light or in a plate reader.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Exposure to UV and Visible Light | Flavonoids are sensitive to light.[4] Protect your solutions from light at all times by using amber vials or wrapping containers in aluminum foil. When using plate readers, minimize the exposure time to the excitation light source. |
| Reactive Solvent | In the presence of light, some solvents (e.g., alcohols) can react with the excited state of the flavonoid.[4] If possible, switch to a less reactive solvent. If the solvent is required for the experiment, ensure strict light protection. |
Experimental Protocols
Protocol 1: Forced Degradation Study for Quercetin Ethers
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of a quercetin ether under various stress conditions, as recommended by ICH guidelines.[9][10][11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the quercetin ether at a known concentration (e.g., 1 mg/mL) in a suitable solvent where it is stable (e.g., methanol or DMSO).
2. Stress Conditions:
-
Acid Hydrolysis:
- To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).
- Incubate at room temperature and at an elevated temperature (e.g., 60°C).
- Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Neutralize the samples with an equivalent amount of base (e.g., NaOH) before analysis.
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Base Hydrolysis:
- To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH).
- Incubate at room temperature.
- Take samples at various time points (e.g., 0, 15, 30, 60 minutes), as degradation is often faster under basic conditions.
- Neutralize the samples with an equivalent amount of acid (e.g., HCl) before analysis.
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Oxidative Degradation:
- To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide (H₂O₂) solution (e.g., 3-30%).
- Incubate at room temperature, protected from light.
- Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Thermal Degradation:
- Transfer an aliquot of the stock solution into a vial and evaporate the solvent under a stream of nitrogen.
- Place the vial containing the solid compound in an oven at an elevated temperature (e.g., 80°C).
- At various time points, dissolve the solid in the initial solvent for analysis.
- For solutions, incubate the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photodegradation:
- Expose a solution of the quercetin ether in a photostability chamber to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
- Simultaneously, keep a control sample in the dark at the same temperature.
- Take samples at various time points.
3. Sample Analysis:
-
Analyze all samples (stressed and control) using a validated stability-indicating HPLC or UPLC-MS method.
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Quantify the remaining parent compound and identify and quantify the degradation products.
4. Data Analysis:
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Calculate the percentage of degradation for each condition.
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Determine the degradation kinetics (e.g., first-order, second-order) and calculate the degradation rate constants and half-life.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for accurately assessing the stability of quercetin ethers. The goal is to develop a method that can separate the parent compound from all potential degradation products.
1. Column and Mobile Phase Selection:
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Start with a C18 reversed-phase column, which is commonly used for flavonoid analysis.
-
A typical mobile phase consists of a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol).
2. Gradient Elution:
-
Develop a gradient elution method to ensure the separation of compounds with a wide range of polarities. A typical gradient might start with a higher percentage of the aqueous phase and gradually increase the percentage of the organic phase.
3. Detection:
-
Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. Quercetin and its derivatives typically have strong absorbance in the UV region (around 254 nm and 370 nm). A PDA detector also allows for peak purity analysis.
-
Mass spectrometry (MS) detection is highly recommended for identifying unknown degradation products.
4. Method Validation:
-
Validate the developed method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Specificity is demonstrated by showing that the method can resolve the main peak from all degradation product peaks generated during the forced degradation study.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate how stability data for quercetin ethers can be presented.
Table 1: Degradation of Quercetin Ethers under Different Stress Conditions (% Degradation after 24 hours)
| Compound | Acid Hydrolysis (1M HCl, 60°C) | Base Hydrolysis (0.1M NaOH, RT) | Oxidative (3% H₂O₂, RT) | Photolytic (ICH Q1B) | Thermal (60°C, solution) |
| Quercetin | 15% | 85% | 30% | 25% | 20% |
| Quercetin-3-O-methyl ether | 10% | 70% | 22% | 18% | 15% |
| Quercetin-3,7,3',4'-tetramethyl ether | 5% | 40% | 12% | 10% | 8% |
| Quercetin pentamethyl ether | <2% | 15% | 5% | <5% | <5% |
Table 2: Degradation Rate Constants (k) and Half-lives (t½) of Quercetin Ethers in Aqueous Solution (pH 7.4, 37°C)
| Compound | Rate Constant (k, hr⁻¹) | Half-life (t½, hr) |
| Quercetin | 0.045 | 15.4 |
| Isorhamnetin (3'-O-methylquercetin) | 0.032 | 21.7 |
| Tamarixetin (4'-O-methylquercetin) | 0.035 | 19.8 |
| Rhamnetin (7-O-methylquercetin) | 0.028 | 24.8 |
Visualizations
Caption: Workflow for a forced degradation study of quercetin ethers.
Caption: General degradation pathways for quercetin ethers in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolytic degradation: Significance and symbolism [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubility and Thermal Degradation of Quercetin in CO2-Expanded Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 8. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
"Minimizing degradation of Quercetin 3',4',7-trimethyl ether during storage"
Welcome to the technical support center for Quercetin 3',4',7-trimethyl ether (Q347TME). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of Q347TME during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Quercetin 3',4',7-trimethyl ether?
For optimal stability, Q347TME should be stored under the following conditions:
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Solid Form: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, -20°C is recommended.
-
Stock Solutions: For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always protect solutions from light.[1]
Q2: How does the methylation of quercetin affect its stability?
Methylation of the hydroxyl groups on the flavonoid backbone, as in Q347TME, generally enhances the compound's stability.[2] This is because the methyl groups can protect the molecule from rapid metabolism and degradation that unmethylated flavonoids, like quercetin, are susceptible to.[2]
Q3: What factors can lead to the degradation of Q347TME?
While Q347TME is more stable than quercetin, it can still be susceptible to degradation under certain conditions. The primary factors to consider are:
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Light: Exposure to UV and visible light can induce photodegradation.[3][4][5][6][7][8]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[9][10][11][12][13][14]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[9][11][13][15][16][17]
-
pH: Extreme pH conditions, particularly alkaline pH, can increase the rate of degradation.[10][13][15][17][18][19]
-
Solvent: The choice of solvent can influence the stability of the compound. Protic and aqueous solvents may be more conducive to degradation than aprotic solvents.
Q4: What are the likely degradation products of Q347TME?
While specific degradation products for Q347TME are not extensively documented, we can infer potential pathways from its parent compound, quercetin. The degradation of quercetin often involves the cleavage of the C-ring, leading to the formation of phenolic acids such as protocatechuic acid and phloroglucinol carboxylic acid.[10][11][15] Given the methylation at the 3', 4', and 7 positions of Q347TME, the degradation products may be methylated derivatives of these phenolic acids.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or purity over time in storage. | Improper storage conditions (e.g., exposure to light, elevated temperature, moisture). | Store the solid compound and stock solutions as recommended in the FAQs. Use amber vials or wrap containers in aluminum foil to protect from light. Ensure containers are tightly sealed to prevent moisture and oxygen entry. |
| Inconsistent experimental results. | Degradation of Q347TME in the experimental medium. | Prepare fresh solutions for each experiment. Avoid prolonged storage of dilute solutions, especially in aqueous or protic solvents. If possible, deoxygenate solvents and work under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of unknown peaks in chromatography. | Degradation of Q347TME. | Analyze a freshly prepared standard of Q347TME to confirm its retention time. If new peaks are present in older samples, it is likely due to degradation. Consider performing a forced degradation study (see experimental protocols) to identify potential degradation products. |
| Color change of the solution. | Oxidation of the compound. | Minimize the exposure of the solution to air and light. Use deoxygenated solvents and prepare solutions immediately before use. |
Quantitative Data on Stability
Specific quantitative stability data for Q347TME is limited in the literature. However, based on the recommendations for stock solutions, the following can be inferred:
| Storage Condition | Solvent | Duration | Expected Stability |
| -80°C, protected from light | Suitable organic solvent (e.g., DMSO) | 6 months | High[1] |
| -20°C, protected from light | Suitable organic solvent (e.g., DMSO) | 1 month | High[1] |
For the parent compound, quercetin, stability is significantly influenced by the storage environment. For instance, one study on quercetin as a raw material showed no detectable loss of activity over 6 months at temperatures up to 45°C, while in topical formulations, degradation was observed under various conditions.[20][21]
Experimental Protocols
Protocol for Assessing the Stability of Quercetin 3',4',7-trimethyl ether
This protocol outlines a general method for conducting a forced degradation study to determine the stability of Q347TME under various stress conditions.
1. Materials and Reagents:
-
Quercetin 3',4',7-trimethyl ether (Q347TME)
-
High-purity solvents (e.g., methanol, acetonitrile, DMSO, water)
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
Oxidizing agent (e.g., hydrogen peroxide)
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)
-
A suitable HPLC column (e.g., C18)
-
Photostability chamber
-
Temperature-controlled ovens or water baths
2. Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of Q347TME in a suitable solvent (e.g., DMSO or methanol).
-
From the stock solution, prepare working solutions at a known concentration in the desired stress condition medium (e.g., buffer, acidic solution, basic solution).
3. Stress Conditions:
-
Acid Hydrolysis: Incubate the working solution in an acidic medium (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate the working solution in a basic medium (e.g., 0.1 M NaOH) at room temperature.
-
Oxidation: Treat the working solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Incubate the working solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) in the dark.
-
Photodegradation: Expose the working solution to a controlled light source (e.g., in a photostability chamber) according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
4. Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.
5. Analysis:
-
Analyze the samples by a validated HPLC or UPLC method to determine the concentration of the remaining Q347TME.
-
The percentage of degradation can be calculated using the following formula: % Degradation = [(Initial Concentration - Concentration at time t) / Initial Concentration] * 100
6. Identification of Degradation Products:
-
If using a mass spectrometer detector, the mass-to-charge ratio of the degradation products can be determined to aid in their identification.
Visualizations
Caption: Workflow for a forced degradation study of Q347TME.
Caption: Factors influencing the degradation of Q347TME.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quercetin 7,3',4'-trimethyl ether | 6068-80-0 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The photodegradation of quercetin: relation to oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Heat-induced, metal-catalyzed oxidative degradation of quercetin and rutin (Quercetin 3-O-rhamnosylglucoside) in aqueous model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effect of thermal processing on the flavonols rutin and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of thermal processing on the flavonols rutin and quercetin. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Thermally accelerated oxidative degradation of quercetin using continuous flow kinetic electrospray-ion trap-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 19. [PDF] Degradation kinetics of fisetin and quercetin in solutions affected by medium pH, temperature and co-existed proteins | Semantic Scholar [semanticscholar.org]
- 20. Evaluation of functional stability of quercetin as a raw material and in different topical formulations by its antilipoperoxidative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
"Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of quercetin and its derivatives.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments.
Problem: Co-eluting or Poorly Resolved Peaks of Quercetin Derivatives
Q1: My chromatogram shows co-eluting or overlapping peaks for quercetin and its glycosides. How can I improve the resolution?
A1: Co-elution is a common challenge in the analysis of structurally similar compounds like quercetin and its derivatives. To improve resolution, you can systematically adjust several chromatographic parameters. The resolution of two peaks is determined by three key factors: efficiency, selectivity, and retention factor.[1] A resolution value (Rs) greater than 1.5 is generally considered baseline separation.[2]
Here is a step-by-step approach to troubleshoot and resolve co-eluting peaks:
-
Optimize the Mobile Phase Gradient: A well-optimized gradient is crucial for separating complex mixtures.
-
Decrease the ramp rate: A slower, shallower gradient can significantly improve the separation of closely eluting compounds.[3]
-
Introduce isocratic steps: Holding the mobile phase composition constant at certain points in the gradient can help resolve critical pairs.
-
-
Adjust Mobile Phase Composition and pH:
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.[1]
-
Modify the pH of the aqueous phase: The retention of flavonoids can be sensitive to pH, especially for ionizable compounds.[4][5] Acidifying the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) is a common practice to ensure good peak shape and consistent retention.[6][7][8]
-
-
Evaluate the Stationary Phase:
-
Switch to a different column chemistry: If optimizing the mobile phase is insufficient, changing the stationary phase can provide a different selectivity. Consider columns with alternative bonding, such as phenyl-hexyl or cyano (CN) phases, which can change the elution order.[3]
-
Use a column with smaller particles or a core-shell column: These columns offer higher efficiency (more theoretical plates), leading to sharper peaks and better resolution.[3][9]
-
-
Adjust Temperature and Flow Rate:
-
Lower the flow rate: This can increase efficiency and improve resolution, though it will also increase the analysis time.[2][10]
-
Optimize the column temperature: Temperature can affect selectivity and viscosity of the mobile phase. Experiment with different temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal condition.[8][10][11][12]
-
Below is a workflow diagram to guide you through the process of resolving co-eluting peaks.
Problem: Asymmetric Peak Shapes (Tailing or Fronting)
Q2: My quercetin peak is tailing. What are the possible causes and how can I fix it?
A2: Peak tailing, where the latter half of the peak is wider than the front half, is a common issue. It can be caused by several factors:
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Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, often with residual silanol groups on silica-based columns, can cause tailing.[13][14]
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Column Contamination or Degradation: Accumulation of strongly retained compounds on the column inlet or a void at the column head can lead to peak distortion.[15]
-
Solution: Use a guard column to protect the analytical column.[14] If the column is contaminated, try flushing it with a strong solvent. If a void has formed, the column may need to be replaced.
-
-
Insufficient Buffering: If the mobile phase buffer capacity is too low, it may not effectively control the ionization state of the analytes, leading to tailing.[16]
-
Solution: Ensure the buffer concentration is adequate, typically in the range of 10-25 mM.[2]
-
Q3: I am observing peak fronting for my quercetin derivatives. What could be the reason?
A3: Peak fronting, where the front of the peak is broader than the back, is less common than tailing. The most likely causes are:
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Column Overload: Injecting too much sample can saturate the stationary phase, causing some analyte molecules to travel faster, leading to a fronting peak.[17]
-
Solution: Dilute the sample or reduce the injection volume.[17]
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[14][18]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[15]
-
-
Column Collapse: This can occur when using highly aqueous mobile phases (e.g., >95% water) with some C18 columns, leading to a loss of retention and fronting peaks.[18]
-
Solution: Use a column specifically designed for highly aqueous conditions (e.g., an aqueous C18). Flushing the column with 100% organic solvent may sometimes restore its performance.[18]
-
Frequently Asked Questions (FAQs)
Q4: What is a typical starting HPLC method for the analysis of quercetin and its derivatives?
A4: A good starting point for separating quercetin and its derivatives is a reversed-phase HPLC method using a C18 column.[7][12][19] A gradient elution is generally required to separate the more polar glycosides from the less polar aglycone (quercetin).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1][6][10][15]
-
Mobile Phase A: Water with an acid modifier (e.g., 0.1% formic acid, 0.1% phosphoric acid, or 1.5-5% acetic acid).[7][8][12][20]
-
Detection: UV-Vis detector at a wavelength where quercetin and its derivatives have strong absorbance, typically around 254 nm, 280 nm, or 360-370 nm.[6][7][10][20]
Q5: How should I prepare my plant extract samples for HPLC analysis of quercetin derivatives?
A5: Proper sample preparation is critical to protect the HPLC system and ensure accurate quantification. A general procedure for plant extracts is as follows:
-
Extraction: Extract the plant material with a suitable solvent, such as methanol or ethanol.[21]
-
Sonication: Sonicate the mixture to ensure complete extraction of the analytes.[7]
-
Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection.[7] This is a crucial step to prevent clogging of the HPLC column and tubing.
For complex matrices, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analytes.
Q6: How can I confirm the identity of the quercetin derivative peaks in my chromatogram?
A6: Peak identification can be achieved through several methods:
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Comparison with Standards: The most straightforward method is to inject a pure standard of the suspected quercetin derivative and compare its retention time with the peaks in your sample chromatogram under the same conditions.[6]
-
Spiking: Add a small amount of a known standard to your sample and re-inject it. An increase in the height of a specific peak confirms its identity.
-
UV-Vis Spectra: If you are using a Diode Array Detector (DAD), you can compare the UV spectrum of the unknown peak with that of a known standard.[6]
-
Mass Spectrometry (MS): For unambiguous identification, coupling your HPLC to a mass spectrometer (LC-MS) allows you to determine the molecular weight and fragmentation pattern of the compound, providing definitive structural information.[8]
Data Presentation
The following tables summarize typical chromatographic parameters and validation data for the analysis of quercetin and its derivatives from various studies.
Table 1: HPLC Method Parameters for Quercetin Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 (250x4.6 mm, 5µm)[7] | C18 (150x4.6 mm, 5µm)[22] | C18 (250x4.6 mm, 5µm)[15] | C18 (150x4.6 mm, 5µm)[2] |
| Mobile Phase A | Water + 0.1% Formic Acid[7] | Water + 0.1% TFA[22] | Water + 2% Acetic Acid[15] | Water + Phosphoric Acid + Acetic Acid[2] |
| Mobile Phase B | Methanol:Acetonitrile (40:15)[7] | Acetonitrile[22] | Methanol[15] | Methanol:Acetonitrile (30:20)[2] |
| Elution Mode | Isocratic (40:60 A:B)[7] | Gradient[22] | Isocratic (35:65 A:B)[15] | Isocratic (50:50 A:B)[2] |
| Flow Rate | 0.8 mL/min[7] | 1.0 mL/min[22] | 1.0 mL/min[15] | 1.0 mL/min[2] |
| Detection λ | 254 nm[7] | 254 nm[22] | 254 nm[15] | 352 nm[2] |
| Retention Time | 7.58 min[7] | 5.24 min[22] | 6.5 min[15] | - |
Table 2: Method Validation Data for Quercetin Quantification
| Parameter | Study 1 | Study 2 | Study 3 |
| Linearity Range (µg/mL) | 1.25 - 20[22] | 5 - 100[15] | - |
| Correlation Coefficient (R²) | ≥ 0.9967[22] | 0.9995[15] | > 0.995[20] |
| LOD (µg/mL) | 0.339 - 0.964[22] | - | 0.046[20] |
| LOQ (µg/mL) | 1.027 - 2.922[22] | - | 0.14[20] |
| Accuracy (% Recovery) | 96.96 - 106.87[22] | - | 88.6 - 110.7[20] |
| Precision (%RSD) | ≤ 2.35[22] | < 2[15] | 2.4 - 9.4[20] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: HPLC Method Development for Separation of Quercetin and its Glycosides
This protocol outlines a systematic approach to developing a robust HPLC method.
-
Initial Conditions:
-
Select a C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Prepare Mobile Phase A: 0.1% formic acid in water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Set the UV detector to 360 nm.
-
-
Scouting Gradient:
-
Run a fast, broad gradient to determine the approximate elution times of the compounds (e.g., 5% to 95% B in 15 minutes).
-
This will indicate the range of organic solvent needed to elute all compounds of interest.
-
-
Gradient Optimization:
-
Based on the scouting run, design a more focused gradient. If peaks are clustered at the beginning, start with a lower initial %B. If peaks are eluting too late, increase the final %B or the gradient slope.
-
To improve separation of closely eluting peaks, decrease the slope of the gradient in the region where they elute. For example, if two peaks elute between 8 and 10 minutes, flatten the gradient during this time segment.
-
-
Mobile Phase Selectivity:
-
If co-elution persists, replace acetonitrile (Mobile Phase B) with methanol and repeat the gradient optimization. Methanol has different solvent properties and can change the elution order.
-
-
pH Adjustment:
-
If peak shape is poor (e.g., tailing), try adjusting the pH of Mobile Phase A. Using a small amount of a stronger acid like phosphoric acid can sometimes improve peak symmetry.
-
-
Flow Rate and Temperature Fine-Tuning:
-
Once a satisfactory separation is achieved, the flow rate and temperature can be adjusted to optimize analysis time and resolution. A lower flow rate generally improves resolution, while a higher temperature can decrease analysis time and alter selectivity.
-
The logical relationship for selecting an appropriate HPLC column is depicted in the diagram below.
References
- 1. impactfactor.org [impactfactor.org]
- 2. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 3. HPLC Determination of Quercetin on Primesep D column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. mdpi.com [mdpi.com]
- 9. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 10. phcog.com [phcog.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. youtube.com [youtube.com]
- 18. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 19. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. phytopharmajournal.com [phytopharmajournal.com]
- 22. scienggj.org [scienggj.org]
Technical Support Center: Purity Enhancement of Synthesized Quercetin 3',4',7-trimethyl ether
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the purification of synthesized Quercetin 3',4',7-trimethyl ether.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of Quercetin 3',4',7-trimethyl ether.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Synthesis | Incomplete methylation reaction. | - Ensure appropriate stoichiometry of quercetin to methylating agent (e.g., dimethyl sulfate).[1][2] - Optimize reaction time and temperature. Per-O-methylation can be achieved at room temperature in about 2 hours with dimethyl sulfate in KOH/DMSO.[1] |
| Formation of isomeric byproducts. | - The reactivity of quercetin's hydroxyl groups to methylation is generally 7 > 4' > 3 > 3' > 5.[1] This can lead to a mixture of methylated isomers. - Employ high-resolution purification techniques such as preparative HPLC or careful column chromatography to separate isomers. | |
| Presence of unreacted quercetin. | - Increase the equivalents of the methylating agent and base. - Use a preliminary purification step like a solvent wash to remove the more polar unreacted quercetin. | |
| Difficulty in Separating Isomers via Column Chromatography | Co-elution of isomers with similar polarities. | - Solvent System Optimization: Experiment with different solvent systems. A gradient elution is often more effective than isocratic elution for separating compounds with close retention factors.[3] - Choice of Stationary Phase: Silica gel is commonly used. For difficult separations, consider using Sephadex LH-20, which separates based on both polarity and size.[4] Methanol is a common eluent for Sephadex LH-20.[4] |
| Product Decomposes on Silica Gel Column | Acidity of silica gel. | - Deactivate the silica gel by treating it with a base (e.g., triethylamine) in the solvent system. - Consider alternative stationary phases like alumina or florisil. |
| Low Yield After Recrystallization | High solubility of the compound in the chosen solvent. | - Test a range of solvents and solvent mixtures to find one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol and methanol are common choices for flavonoids.[4] - Use a minimal amount of hot solvent to dissolve the crude product. |
| Product remains in the mother liquor. | - Cool the solution slowly to allow for crystal formation. Rapid cooling can lead to the formation of small crystals or oils. - Concentrate the mother liquor and perform a second recrystallization to recover more product. | |
| Oily Product Instead of Crystals | Presence of impurities that inhibit crystallization. | - Purify the crude product by column chromatography before attempting recrystallization. - Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise until turbidity is observed, then allow it to stand. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of Quercetin 3',4',7-trimethyl ether?
A1: The most common impurities are typically other methylated quercetin derivatives due to the different reactivity of the five hydroxyl groups. These can include:
-
Under-methylated products: Di-methyl ethers of quercetin.
-
Over-methylated products: Tetra- and penta-methyl ethers of quercetin.[1][4]
-
Isomeric tri-methyl ethers: For example, Quercetin 3,7,3'-trimethyl ether or Quercetin 3,7,4'-trimethyl ether.[4]
-
C-methylated byproducts: If methyl iodide is used as the methylating agent, C-methylation can occur, leading to products like 6-methyl-quercetin pentamethyl ether.[1]
-
Unreacted Quercetin: The starting material may be present if the reaction does not go to completion.
Q2: Which purification method is most effective for achieving high purity?
A2: A multi-step approach is often the most effective.
-
Initial Purification: Column chromatography using macroporous resin can significantly increase the purity of total flavonoids, with reported purities of 95-99% and recovery yields of 80-90% for quercetin trimethyl ethers.[5]
-
Fine Purification: For separating closely related isomers, preparative High-Performance Liquid Chromatography (HPLC) is highly effective.[6]
-
Final Polishing: Recrystallization from a suitable solvent like ethanol or methanol can be used to obtain a highly crystalline final product and remove any remaining amorphous impurities.[4]
Q3: How can I monitor the purity of my product during the purification process?
A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.
-
TLC: Provides a quick and qualitative assessment of the number of components in a fraction.
-
HPLC: Offers quantitative analysis of purity. A validated RP-HPLC method can be used to determine the percentage purity of your compound by comparing the peak area of your product to that of any impurities.[7][8]
Q4: What is a good starting point for a solvent system in column chromatography for separating quercetin methyl ethers?
A4: A good starting point for silica gel column chromatography is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or acetone. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 1:1 or pure ethyl acetate) to elute compounds of increasing polarity.
Q5: Can I use a method other than chromatography for purification?
A5: Yes, recrystallization is a powerful non-chromatographic method for purifying solid compounds.[4] The success of this method depends on finding a suitable solvent in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities have different solubility profiles.
Quantitative Data on Purification
| Purification Method | Stationary/Mobile Phase or Solvent | Achievable Purity | Recovery Yield |
| Macroporous Resin Column Chromatography | HPD-300 resin with gradient elution of ethanol | 95-99% | 80-90% |
| Preparative HPLC | C18 column with a gradient of acetonitrile and water | >98% | Varies depending on sample loading and separation efficiency |
| Recrystallization | Ethanol | Can be high (>99%) if impurities are minimal | Dependent on solubility and number of recrystallization cycles |
Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is designed for the separation of Quercetin 3',4',7-trimethyl ether from other methylated byproducts.
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude product.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Start with a low-polarity mobile phase (e.g., hexane:ethyl acetate 9:1 v/v).
-
Begin collecting fractions.
-
Gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3, and so on).
-
Monitor the fractions by TLC to identify which fractions contain the desired product.
-
-
Isolation:
-
Combine the pure fractions containing Quercetin 3',4',7-trimethyl ether.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol is for the final purification of Quercetin 3',4',7-trimethyl ether that is already reasonably pure.
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of your product in different solvents (e.g., ethanol, methanol, acetone, ethyl acetate) at room temperature and upon heating.
-
A suitable solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Protocol 3: Purity Assessment by HPLC
This protocol outlines a general method for assessing the purity of the final product.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of a known concentration of a pure standard of Quercetin 3',4',7-trimethyl ether in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a solution of your purified sample at a similar concentration.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A typical gradient might be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: Monitor at a wavelength where flavonoids absorb strongly, such as 254 nm or 370 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the pure compound.
-
Inject the sample solution.
-
The purity of your sample can be calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
Caption: A typical experimental workflow for the purification and analysis of synthesized Quercetin 3',4',7-trimethyl ether.
Caption: A decision-making diagram for troubleshooting common purification issues.
References
- 1. A simple and effective preparation of quercetin pentamethyl ether from quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buy Quercetin 7,3',4'-trimethyl ether | 6068-80-0 [smolecule.com]
- 6. Quercetin 7,3',4'-trimethyl ether | 6068-80-0 | Benchchem [benchchem.com]
- 7. nano-ntp.com [nano-ntp.com]
- 8. researchgate.net [researchgate.net]
"Addressing matrix effects in LC-MS analysis of Quercetin 3',4',7-trimethyl ether"
Welcome to the technical support center for the LC-MS analysis of Quercetin 3',4',7-trimethyl ether. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with matrix effects in the quantitative analysis of this compound.
Frequently Asked Questions (FAQs)
What is Quercetin 3',4',7-trimethyl ether and why is its analysis important?
Quercetin 3',4',7-trimethyl ether, also known as ayanin, is a naturally occurring O-methylated flavonoid found in various plants.[1][2] Its IUPAC name is 2-(3,4-dimethoxyphenyl)-5-hydroxy-3-methoxy-7-methoxychromen-4-one. Methylation of flavonoids like quercetin can increase their metabolic stability and bioavailability, making them of significant interest in pharmaceutical and nutraceutical research.[3] Accurate quantification by LC-MS is crucial for pharmacokinetic, metabolic, and efficacy studies.
Chemical Structure of Quercetin 3',4',7-trimethyl ether:
What are matrix effects and why are they a concern for this analyte?
Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, plant extracts).[5][6] This can lead to ion suppression (decreased signal) or enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analysis.[5][6] Flavonoids and their derivatives are often analyzed in complex matrices, making them susceptible to these effects.
I am observing significant ion suppression for Quercetin 3',4',7-trimethyl ether. What are the common causes?
Ion suppression is a common challenge in LC-MS analysis.[7] Potential causes include:
-
Co-eluting Matrix Components: Phospholipids from plasma, pigments, and other phenolics from plant extracts are common culprits.
-
High Analyte Concentration: While less common, very high concentrations of the analyte itself or the internal standard can lead to self-suppression.
-
Mobile Phase Additives: Non-volatile buffers or high concentrations of ion-pairing agents can interfere with ionization.
-
Poor Chromatographic Resolution: If the analyte peak is not well-separated from matrix components, ion suppression is more likely.
How can I minimize matrix effects during sample preparation?
Effective sample preparation is the first line of defense against matrix effects. The choice of technique depends on the sample matrix.
-
For Biological Fluids (e.g., Plasma, Serum):
-
Liquid-Liquid Extraction (LLE): This technique is effective at removing highly polar and non-polar interferences. A two-step LLE can further enhance cleanup.
-
Solid-Phase Extraction (SPE): Reversed-phase (C18) or mixed-mode cartridges can be used to isolate flavonoids and remove interfering matrix components.
-
Protein Precipitation (PPT): While simple, PPT is often less effective at removing phospholipids and may require further cleanup steps or sample dilution.
-
-
For Plant Materials:
What is the recommended internal standard (IS) for the analysis of Quercetin 3',4',7-trimethyl ether?
The gold standard is a stable isotope-labeled (SIL) version of the analyte. However, a commercially available SIL standard for Quercetin 3',4',7-trimethyl ether is not readily found. In its absence, the following alternatives can be considered:
-
Stable Isotope-Labeled Quercetin: Commercially available ¹³C- or deuterium-labeled quercetin can be a suitable IS.[10][11][12] It will have very similar chromatographic behavior and ionization properties to the analyte, helping to compensate for matrix effects.
-
Structurally Similar Methylated Flavonoid: If a SIL IS is unavailable, another methylated flavonoid with similar physicochemical properties that is not present in the samples can be used. However, it may not perfectly mimic the analyte's behavior in the ion source.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[13] |
| Column Contamination or Degradation | Flush the column with a strong solvent series. If the problem persists, replace the guard column or the analytical column.[14] |
| Secondary Interactions with Column Hardware | For chelating compounds, interactions with stainless steel components can cause peak tailing. Consider using a metal-free or PEEK-lined column. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector.[13] |
Problem 2: Low Signal Intensity or High Limit of Detection (LOD)
| Potential Cause | Troubleshooting Step |
| Significant Ion Suppression | 1. Improve sample cleanup using LLE or SPE. 2. Dilute the sample to reduce the concentration of interfering matrix components. 3. Optimize chromatography to separate the analyte from the suppression zone. |
| Suboptimal MS Parameters | Infuse a standard solution of Quercetin 3',4',7-trimethyl ether and optimize the cone/declustering potential and collision energy for the desired MRM transitions. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can significantly affect the ionization efficiency of flavonoids. Experiment with different concentrations of formic acid or acetic acid. |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, cone) according to the manufacturer's instructions.[15] |
| Inefficient Nebulization | Optimize the nebulizer gas flow and temperature to ensure efficient droplet formation and desolvation. |
Problem 3: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Step |
| Variable Matrix Effects | 1. Implement a more robust sample preparation method. 2. Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled quercetin) to compensate for variations in matrix effects between samples.[10] |
| Sample Degradation | Ensure proper sample storage conditions (e.g., -80°C) and minimize freeze-thaw cycles. Prepare samples fresh when possible. |
| Inconsistent Sample Preparation | Use an automated sample preparation system if available to improve reproducibility. If manual, ensure consistent timing and volumes for all steps. |
| LC System Variability | Check for leaks in the LC system. Ensure the pumps are delivering a consistent and accurate flow rate. |
Experimental Protocols
Protocol 1: Quantitative Analysis of Quercetin 3',4',7-trimethyl ether using a Post-Extraction Spike to Assess Matrix Effects
This protocol allows for the quantitative assessment of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analytical standard and internal standard into the final mobile phase composition.
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample (e.g., plasma from an untreated subject). Spike the analytical standard and internal standard into the final extract.
-
Set C (Pre-Spiked Matrix): Spike the analytical standard and internal standard into the blank matrix before extraction.
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Interpretation of Matrix Effect (%):
-
ME < 100%: Ion Suppression
-
ME > 100%: Ion Enhancement
-
ME = 100%: No Matrix Effect
Quantitative Data Summary for Matrix Effect Assessment
| Parameter | Calculation | Ideal Value | Indication |
| Matrix Effect (ME) | (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100 | 85-115% | A value outside this range indicates significant ion suppression or enhancement. |
| Recovery (RE) | (Peak Area in Pre-Spiked Matrix / Peak Area in Post-Spiked Matrix) * 100 | >80% (Consistent) | Measures the efficiency of the extraction process. |
| Process Efficiency (PE) | (Peak Area in Pre-Spiked Matrix / Peak Area in Neat Solution) * 100 | Consistent | Overall efficiency of the entire analytical process. |
Protocol 2: Recommended Starting LC-MS/MS Method for Quercetin 3',4',7-trimethyl ether
This is a suggested starting point for method development. Optimization is required.
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A typical gradient might be 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 1-5 µL
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode. Negative mode is often effective for flavonoids.
-
MRM Transitions:
-
The precursor ion will be the deprotonated molecule [M-H]⁻ in negative mode (m/z 343.1) or the protonated molecule [M+H]⁺ in positive mode (m/z 345.1).
-
Product ions will result from the loss of methyl groups (-15 Da) and other characteristic flavonoid fragmentations. Based on the fragmentation of similar compounds, potential product ions can be predicted and then optimized by infusing the standard.
-
-
Suggested MRM Transitions to Evaluate (Negative Mode):
-
343.1 -> 328.1 (Loss of CH₃)
-
343.1 -> 299.1 (Further fragmentation)
-
-
MS Parameters to Optimize:
-
Capillary Voltage
-
Cone/Declustering Potential
-
Collision Energy
-
Source and Desolvation Temperatures
-
Gas Flows (Nebulizer and Drying Gas)
-
Table of Suggested Initial MS Parameters
| Parameter | Suggested Value |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 - 4.0 kV |
| Cone/Declustering Potential | 20 - 50 V (to be optimized) |
| Collision Energy | 15 - 40 eV (to be optimized for each transition) |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Nebulizer Gas Flow | Instrument Dependent |
| Drying Gas Flow | Instrument Dependent |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of Quercetin 3',4',7-trimethyl ether.
Caption: Troubleshooting logic for addressing matrix effects in LC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy Quercetin 7,3',4'-trimethyl ether | 6068-80-0 [smolecule.com]
- 3. Quercetin 7,3',4'-trimethyl ether | 6068-80-0 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. agilent.com [agilent.com]
- 14. restek.com [restek.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Cell Permeability of Methylated Flavonoids in Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments to optimize the cell permeability of methylated flavonoids.
Frequently Asked Questions (FAQs)
Q1: Why are my methylated flavonoids showing low permeability in Caco-2 assays despite their reported high lipophilicity?
A1: While methylation generally increases the lipophilicity and metabolic stability of flavonoids, leading to enhanced membrane transport, several factors can contribute to unexpectedly low apparent permeability (Papp) values in Caco-2 assays.[1][2]
-
Poor Aqueous Solubility: Highly methylated flavonoids can be poorly soluble in aqueous assay buffers, leading to precipitation and a lower effective concentration available for transport.
-
Efflux Transporter Activity: Methylated flavonoids can be substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport the compounds out of the cells, reducing net apical-to-basolateral transport.
-
Non-Specific Binding: The lipophilic nature of these compounds can cause them to bind to plasticware used in the assay, reducing the concentration available for cellular uptake.[3]
-
Cell Monolayer Integrity: Compromised Caco-2 cell monolayer integrity can lead to inaccurate permeability measurements.
Q2: How can I improve the solubility of my methylated flavonoid in the cell culture medium?
A2: Improving the solubility of hydrophobic methylated flavonoids is crucial for accurate permeability assessment. Here are a few strategies:
-
Use of Co-solvents: A small percentage of a biocompatible solvent like dimethyl sulfoxide (DMSO) can be used to prepare stock solutions. However, the final concentration in the culture medium should be kept low (typically <0.5%) to avoid cytotoxicity.
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Methyl-β-cyclodextrin is a commonly used derivative for this purpose.
-
Inclusion of Bovine Serum Albumin (BSA): BSA can bind to lipophilic compounds, increasing their apparent solubility in the assay buffer and reducing non-specific binding to plastic.
Q3: My results suggest that my methylated flavonoid is a substrate for an efflux pump. How can I confirm this and potentially improve its permeability?
A3: To confirm the involvement of efflux pumps and potentially increase the permeability of your compound, you can perform a bidirectional Caco-2 assay in the presence of specific inhibitors.
-
Bidirectional Assay: Measure the transport of your flavonoid in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux.
-
Use of Inhibitors: Co-incubate your methylated flavonoid with known inhibitors of common efflux pumps. For example, verapamil or cyclosporin A can be used to inhibit P-glycoprotein (P-gp). A significant increase in the A-to-B permeability in the presence of an inhibitor confirms that your compound is a substrate for that transporter.
Q4: What is a typical range for Apparent Permeability Coefficient (Papp) values, and how do I interpret my results?
A4: Papp values are a measure of the rate of transport across the Caco-2 monolayer. The interpretation of these values is generally as follows:
-
Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s
-
Moderate Permeability: 1.0 x 10⁻⁶ cm/s < Papp < 10.0 x 10⁻⁶ cm/s
-
High Permeability: Papp > 10.0 x 10⁻⁶ cm/s
These are general guidelines, and the classification can vary slightly between laboratories. It is always recommended to include well-characterized high and low permeability control compounds in your experiments for comparison.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of the methylated flavonoid in the assay. | 1. Poor aqueous solubility leading to precipitation.2. Non-specific binding to the assay plates.[3]3. Cellular metabolism (though less likely for fully methylated flavonoids). | 1. Prepare a fresh, clear solution before each experiment. Consider using a co-solvent (e.g., DMSO at <0.5%) or a solubilizing agent like cyclodextrin.2. Pre-treat the plates with a blocking agent like bovine serum albumin (BSA). Include BSA in the receiver buffer to maintain sink conditions.3. Analyze for potential metabolites using LC-MS/MS, although methylation generally enhances metabolic stability. |
| High variability in Papp values between replicate wells. | 1. Inconsistent cell seeding density.2. Variable monolayer integrity (leaky monolayers).3. Inaccurate pipetting of the test compound or samples. | 1. Ensure a uniform cell suspension during seeding and visually inspect plates for even cell distribution.2. Measure the transepithelial electrical resistance (TEER) of each well before and after the experiment to ensure monolayer integrity. Discard data from wells with low TEER values.3. Use calibrated pipettes and ensure proper mixing of solutions. |
| Apparent permeability (Papp) is lower than expected for a methylated flavonoid. | 1. The compound is a substrate for efflux transporters (e.g., P-glycoprotein).2. The compound has low intrinsic membrane permeability despite methylation.3. Suboptimal assay conditions (e.g., pH, temperature). | 1. Perform a bidirectional transport assay and test with efflux pump inhibitors (e.g., verapamil).2. Consider the overall physicochemical properties of the molecule, not just its methylation status. The position and number of methyl groups can influence permeability.3. Ensure the assay buffer pH is physiological (around 7.4) and the incubation is performed at 37°C. |
| Cytotoxicity is observed at the tested concentrations. | The concentration of the methylated flavonoid or the co-solvent (e.g., DMSO) is too high. | 1. Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range of your compound before conducting permeability studies.2. Ensure the final concentration of any co-solvent is below its toxic level (e.g., DMSO < 0.5%). |
Data Presentation
Table 1: Apparent Permeability (Papp) of Selected Methylated vs. Unmethylated Flavonoids in Caco-2 Cells
| Flavonoid | Methylation Status | Papp (A→B) (x 10⁻⁶ cm/s) | Reference |
| Apigenin | Unmethylated | 7.8 | [4] |
| 5,7,4'-Trimethoxyapigenin | Methylated | 27.6 | [4] |
| Chrysin | Unmethylated | 3.0 | [4] |
| 5,7-Dimethoxychrysin | Methylated | 22.6 | [4] |
| Quercetin | Unmethylated | ~1.7 | [5][6] |
| Isorhamnetin (3'-O-methylquercetin) | Methylated | ~6.6 (glycoside) | [5] |
| Nobiletin | Polymethoxylated | High | [1] |
| Tangeretin | Polymethoxylated | High | [7] |
Note: Papp values can vary between laboratories due to different experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
Caco-2 Permeability Assay
This protocol outlines the general steps for assessing the permeability of methylated flavonoids using the Caco-2 cell model.
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ humidified atmosphere.
-
Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 19-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
2. Monolayer Integrity Assessment:
-
Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. TEER values should be above 250 Ω·cm² to indicate a tight monolayer.
-
Alternatively, assess the permeability of a low-permeability marker, such as Lucifer yellow, to confirm monolayer integrity.
3. Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) or another suitable transport buffer.
-
Prepare the test solution of the methylated flavonoid in the transport buffer at the desired concentration. Ensure the final concentration of any co-solvent (e.g., DMSO) is non-toxic.
-
For apical-to-basolateral (A-to-B) transport, add the test solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-to-A) transport (to assess efflux), add the test solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh buffer.
-
At the end of the experiment, collect samples from both the donor and receiver chambers.
4. Sample Analysis and Calculation:
-
Analyze the concentration of the methylated flavonoid in the collected samples using a validated analytical method, such as HPLC or LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (amount of compound transported per unit time).
-
A is the surface area of the permeable membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
MTT Cytotoxicity Assay
This protocol is used to determine the concentration range at which a methylated flavonoid is not toxic to the cells.
1. Cell Seeding:
-
Seed Caco-2 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well.
-
Allow the cells to attach and grow for 24 hours at 37°C in a 5% CO₂ incubator.
2. Compound Treatment:
-
Prepare a serial dilution of the methylated flavonoid in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of co-solvent, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24 to 72 hours.
3. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
4. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Caption: Potential signaling pathways modulated by methylated flavonoids that may influence cell permeability.
Caption: General workflow for a Caco-2 cell permeability assay.
Caption: A logical workflow for troubleshooting low permeability of methylated flavonoids.
References
- 1. View of Absorption of polymethoxyflavones and their derivatives | Journal of Food Bioactives [isnff-jfb.com]
- 2. researchgate.net [researchgate.net]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. Citrus flavone tangeretin is a potential insulin sensitizer targeting hepatocytes through suppressing MEK-ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of Quercetin 3',4',7-trimethyl ether and Quercetin
For Immediate Release
This guide provides a detailed comparison of the in vitro antioxidant activity of Quercetin 3',4',7-trimethyl ether (Q3'4'7TME) and its parent compound, quercetin. The following sections present quantitative data from free radical scavenging assays, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Data Summary: Free Radical Scavenging Activity
The antioxidant capacities of Quercetin 3',4',7-trimethyl ether and quercetin were evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined for both compounds. A lower IC50 value indicates a higher antioxidant activity.
| Compound | IC50 (µM)[1] |
| Quercetin | 47.20 |
| Quercetin 3',4',7-trimethyl ether | Not explicitly stated, but synthesized and tested. |
Note: While the direct IC50 value for Quercetin 3',4',7-trimethyl ether (Q13) was not provided in the available text, the study did synthesize it and evaluate its activity alongside quercetin (Q1)[1]. The study's focus was on a broader quantitative structure-activity relationship, and it provided IC50 values for other methylated derivatives, showing a decrease in activity with increased methylation[1]. For instance, quercetin-3',5-dimethyl ether (Q12) had an IC50 of 119.27 µM, significantly higher than quercetin[1].
Experimental Protocols
DPPH Free Radical Scavenging Assay
The antioxidant activity of the test compounds was determined using a DPPH free radical scavenging assay[1].
Reagents and Equipment:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compounds (Quercetin and Quercetin 3',4',7-trimethyl ether)
-
UV-Vis Spectrophotometer
Procedure:
-
A stock solution of DPPH in methanol is prepared.
-
Various concentrations of the test compounds are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes)[2][3].
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer[2][3].
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound[1].
Visualizations
Signaling Pathways and Experimental Workflow
To illustrate the mechanisms of antioxidant action and the experimental process, the following diagrams are provided.
References
A Comparative Guide to the In Vivo Anticancer Effects of Quercetin 3',4',7-trimethyl ether and Related Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer effects of Quercetin 3',4',7-trimethyl ether (TMQ), a methylated derivative of the flavonoid quercetin. Due to the limited availability of direct in vivo studies on TMQ, this guide draws comparisons with its parent compound, quercetin, and other relevant methylated derivatives, such as isorhamnetin and rhamnazin. The information presented is intended to support further research and drug development efforts in oncology.
Executive Summary
Quercetin and its derivatives have demonstrated significant anticancer potential in numerous preclinical studies. Methylation of quercetin, as in TMQ, is a key structural modification that can enhance bioavailability and modulate biological activity. While in vitro studies suggest potent anticancer effects for TMQ, a comprehensive in vivo validation is still emerging. This guide synthesizes the available in vivo data for quercetin and its analogs to provide a predictive framework for the potential efficacy of TMQ.
Data Presentation: In Vivo Anticancer Efficacy
The following tables summarize key quantitative data from in vivo studies on quercetin and its methylated derivatives. It is important to note the variability in experimental models, cancer types, and dosing regimens when comparing these results.
Table 1: Comparison of In Vivo Anticancer Effects of Quercetin and its Methylated Derivatives
| Compound | Animal Model | Cancer Type | Dosage & Administration | Key Findings |
| Quercetin | BALB/c mice | Colon Carcinoma (CT-26 xenograft) | 50, 100, 200 mg/kg; i.p. | Significant reduction in tumor volume at all doses.[1] Increased survival rate at 100 and 200 mg/kg. |
| BALB/c mice | Breast Cancer (MCF-7 xenograft) | 50, 100, 200 mg/kg; i.p. | Significant reduction in tumor volume.[1] | |
| Nude mice | Prostate Cancer (PC-3 xenograft) | 25, 50, 75 mg/kg; i.p. | Dose-dependent inhibition of tumor growth.[2] | |
| NOD/SCID mice | Leukemia (HL-60 xenograft) | 120 mg/kg; i.p. | 44% inhibition of tumor growth.[3] | |
| Wistar rats | Colon Cancer (MNU-induced) | 10 mg/kg/day; oral | Reduced tumor incidence and multiplicity. | |
| Isorhamnetin | Nude mice | Gallbladder Cancer (GBC-SD xenograft) | 20 mg/kg/day; i.p. | Significant inhibition of tumor growth and metastasis. |
| Rhamnazin | Nude mice | Breast Cancer (MDA-MB-231 xenograft) | 200 mg/kg/day; oral | Markedly inhibited tumor growth and reduced microvessel density. |
Note: Direct comparative in vivo data for Quercetin 3',4',7-trimethyl ether was not available in the reviewed literature. The presented data for other quercetin derivatives provides a basis for potential comparative efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments based on the reviewed literature.
Tumor Xenograft Model
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), typically 4-6 weeks old, are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to treatment and control groups. The test compound (e.g., Quercetin 3',4',7-trimethyl ether) is administered via a specified route (e.g., intraperitoneal injection, oral gavage) at predetermined doses and schedules. The control group receives the vehicle used to dissolve the compound.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).
Immunohistochemistry for Apoptosis and Angiogenesis
-
Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned (4-5 µm).
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval using a citrate buffer (pH 6.0) in a microwave or pressure cooker.
-
Immunostaining:
-
Sections are incubated with primary antibodies against markers of apoptosis (e.g., cleaved caspase-3, TUNEL staining) or angiogenesis (e.g., CD31, VEGF).
-
Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the signal is developed using a chromogenic substrate (e.g., DAB).
-
Sections are counterstained with hematoxylin.
-
-
Analysis: Stained sections are imaged using a light microscope, and the expression of the target proteins is quantified using image analysis software.
Mandatory Visualizations
Signaling Pathways
The anticancer effects of quercetin and its derivatives are mediated through the modulation of multiple intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
Caption: Key signaling pathways modulated by Quercetin 3',4',7-trimethyl ether.
Experimental Workflow
A typical workflow for evaluating the in vivo anticancer effects of a test compound is depicted below.
Caption: General experimental workflow for in vivo anticancer studies.
Conclusion and Future Directions
The available evidence strongly supports the anticancer properties of quercetin and its methylated derivatives. Methylation appears to be a promising strategy to enhance the therapeutic potential of quercetin. While direct in vivo comparative data for Quercetin 3',4',7-trimethyl ether is currently lacking, in vitro studies indicate its potential to inhibit key cancer-related pathways, such as PI3K/Akt and Notch1 signaling.
Future research should prioritize in vivo studies to definitively establish the anticancer efficacy, pharmacokinetics, and safety profile of TMQ. Direct comparative studies with quercetin and other established chemotherapeutic agents will be crucial in determining its potential clinical utility. Furthermore, exploring the effects of TMQ in combination with other anticancer therapies could reveal synergistic interactions and provide new avenues for cancer treatment.
References
A Comparative Guide to the Bioavailability of Quercetin and Its Methylated Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of quercetin and its primary methylated derivatives, isorhamnetin and tamarixetin. The information herein is supported by experimental data from peer-reviewed scientific literature to assist researchers in understanding the pharmacokinetic profiles of these closely related flavonoids.
Introduction
Quercetin, a ubiquitous dietary flavonoid, has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective effects. However, its therapeutic efficacy is often limited by poor bioavailability. Methylation of quercetin, a natural metabolic process, results in derivatives such as isorhamnetin (3'-O-methylquercetin) and tamarixetin (4'-O-methylquercetin). These structural modifications can significantly influence their absorption, distribution, metabolism, and excretion (ADME) profiles, thereby altering their biological activity. Understanding the comparative bioavailability of quercetin and its methylated forms is crucial for the development of effective flavonoid-based therapeutics and nutraceuticals.
Quantitative Bioavailability Data
The following table summarizes key pharmacokinetic parameters for quercetin, isorhamnetin, and tamarixetin from a comparative study in rats. It is important to note that these values can vary depending on the animal model, dosage, and formulation.
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Quercetin | 50 | 7470 ± 2630 | 0.9 ± 0.4 | 2590.5 ± 987.9 (mg/L*min) | 100 |
| Isorhamnetin | 1.0 | 15.6 ± 2.9 | 0.58 ± 0.14 | 26.3 ± 4.5 | - |
| Tamarixetin | - | - | - | - | - |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized preclinical models to assess flavonoid bioavailability. A typical experimental workflow is described below.
Oral Administration and Blood Sampling in Rats
A common method for evaluating the oral bioavailability of flavonoids involves administering the compound to rats via oral gavage. This procedure ensures a precise dosage is delivered directly into the stomach.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. The animals are typically fasted overnight before the experiment to minimize food-drug interactions.[1][2]
-
Dosing: The flavonoid (quercetin, isorhamnetin, or tamarixetin) is suspended in a vehicle such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution. A specific dose, for example, 50 mg/kg body weight, is administered to each rat using a gavage needle.[3]
-
Blood Collection: Blood samples are collected at predetermined time points after administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Blood is typically drawn from the tail vein, saphenous vein, or via a cannulated jugular vein.[4][5] The blood is collected into heparinized tubes to prevent clotting.
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma. The resulting plasma is then stored at -80°C until analysis.[1][2]
Quantification by HPLC-MS/MS
The concentrations of the flavonoids and their metabolites in the plasma samples are quantified using a highly sensitive and specific analytical technique called High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Sample Preparation: Plasma samples are first treated to precipitate proteins, often by adding acetonitrile. The supernatant is then extracted and concentrated.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system. The different compounds in the sample are separated as they pass through a column (e.g., a C18 column) with a specific mobile phase gradient.
-
Mass Spectrometric Detection: As the separated compounds exit the HPLC column, they are ionized and detected by a mass spectrometer. The mass spectrometer is set to detect the specific mass-to-charge ratio of the parent flavonoid and its fragmented ions, allowing for precise and quantitative measurement.
Signaling Pathway Modulation
Quercetin and its methylated derivatives are known to modulate various signaling pathways involved in inflammation and cellular defense. The diagram below illustrates the interplay between the NF-κB and Nrf2 pathways, which are key targets of these flavonoids.
References
- 1. 2.6.2. Oral Administration and Blood Sampling [bio-protocol.org]
- 2. 2.4. Pharmacokinetic Experiments [bio-protocol.org]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
A Comparative Analysis of Quercetin 3',4',7-trimethyl ether and Other Flavonoids: Mechanisms of Action
A deep dive into the molecular mechanisms of Quercetin 3',4',7-trimethyl ether (ayanin) reveals distinct and overlapping pathways compared to other prominent flavonoids like quercetin, kaempferol, and myricetin. This guide provides a comparative analysis of their anticancer, anti-inflammatory, and vasorelaxant properties, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their potential health benefits. Among them, quercetin and its derivatives have garnered significant attention for their potent biological activities. This comparison focuses on Quercetin 3',4',7-trimethyl ether, a methylated derivative of quercetin, and contrasts its mechanism of action with that of its parent compound and other structurally related flavonoids. Methylation can significantly alter the physicochemical properties of flavonoids, influencing their bioavailability and, consequently, their biological effects.
Comparative Biological Activities: A Quantitative Overview
The efficacy of these flavonoids varies depending on the biological context. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various studies, providing a quantitative comparison of their anticancer, anti-inflammatory, and vasorelaxant activities.
Table 1: Comparative Anticancer Activity (IC50, µM)
| Flavonoid | HCT-116 (Colon) | MCF-7 (Breast) | MDA-MB-231 (Breast) | HeLa (Cervical) | A549 (Lung) |
| Quercetin | 36 ± 1.95 µg/mL | 73 µM | 85 µM | 22.70 µg/mL | - |
| Quercetin 3',4',7-trimethyl ether (Ayanin) | - | - | - | - | - |
| 3,3′,4′,7-O-tetramethylquercetin | > 100 µM | > 100 µM | - | - | - |
| Kaempferol | - | - | - | - | 25-50 µM |
| Myricetin | 47.6 ± 2.3 µM | 114.75 µM | - | - | - |
Table 2: Comparative Anti-inflammatory Activity (IC50, µM)
| Flavonoid | Nitric Oxide (NO) Inhibition (LPS-stimulated RAW 264.7) | COX-2 Inhibition |
| Quercetin | - | - |
| Quercetin 3',4',7-trimethyl ether (Ayanin) | - | - |
| Kaempferol | - | - |
| Myricetin | - | - |
Note: Specific IC50 values for direct comparison of anti-inflammatory activity were not consistently reported across the searched literature. Qualitative data suggests that methylation can influence anti-inflammatory potency.
Table 3: Comparative Vasorelaxant Activity (EC50, M)
| Flavonoid | Phenylephrine-induced precontraction in rat aorta |
| Quercetin | - |
| Quercetin 3',4',7-trimethyl ether (Ayanin) | 3.9 x 10⁻⁷ M |
| Quercetin 3,7-dimethyl ether | - |
Note: The vasorelaxant potency of ayanin has been documented, highlighting its potential cardiovascular benefits.
Key Signaling Pathways and Molecular Mechanisms
The diverse biological activities of these flavonoids stem from their ability to modulate multiple key signaling pathways involved in cell proliferation, inflammation, and vascular tone.
Anticancer Mechanisms
Flavonoids exert their anticancer effects through the modulation of pathways like PI3K/Akt and NF-kB, which are crucial for cell survival and proliferation.
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a central regulator of cell growth and survival. Quercetin and its derivatives have been shown to inhibit this pathway at various points. For instance, some flavonoids can directly inhibit PI3K or Akt, leading to the downstream suppression of pro-survival signals and induction of apoptosis in cancer cells. The degree of methylation on the quercetin backbone can influence the potency of this inhibition.
NF-κB Signaling Pathway: The transcription factor NF-κB plays a pivotal role in inflammation and cancer by promoting the expression of genes involved in cell proliferation, survival, and angiogenesis. Several flavonoids, including quercetin, can inhibit the activation of NF-κB, thereby suppressing the inflammatory environment that often fuels tumor growth.
Caption: PI3K/Akt and NF-κB signaling pathways and points of flavonoid intervention.
Anti-inflammatory Mechanisms
The anti-inflammatory effects of flavonoids are largely attributed to their ability to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.
Nitric Oxide (NO) Production: In inflammatory conditions, the inducible nitric oxide synthase (iNOS) is overexpressed, leading to excessive NO production. Flavonoids can inhibit iNOS expression and activity, thereby reducing NO levels.
Cyclooxygenase (COX) Inhibition: Prostaglandins, key mediators of inflammation, are synthesized by COX enzymes. Some flavonoids can inhibit COX activity, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).
Caption: Workflow of flavonoid-mediated anti-inflammatory response.
Vasorelaxant Mechanisms
The vasorelaxant effects of certain flavonoids, including ayanin, are primarily mediated through the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway in endothelial cells.
Endothelial Nitric Oxide Synthase (eNOS) Activation: These flavonoids can stimulate the activity of eNOS, leading to an increased production of NO. NO then diffuses to the adjacent smooth muscle cells, where it activates guanylate cyclase, resulting in increased cGMP levels and subsequent vasodilation.
Caption: NO/cGMP pathway in vasorelaxation stimulated by ayanin.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key assays are provided below.
Cell Viability Assay (Trypan Blue Exclusion Method)
This method is recommended for assessing the cytotoxicity of flavonoids as it is not susceptible to interference from the compounds themselves, a known issue with MTT assays.
-
Cell Seeding: Plate adherent cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the flavonoids (e.g., 0, 10, 25, 50, 100 µM) for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting: After incubation, carefully remove the medium and wash the cells with Phosphate-Buffered Saline (PBS). Detach the cells using trypsin-EDTA.
-
Staining: Mix an equal volume of the cell suspension with 0.4% Trypan Blue solution.
-
Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells as: (Number of viable cells / Total number of cells) x 100.
Western Blot Analysis for PI3K/Akt and NF-κB Pathways
This technique is used to detect changes in the protein expression and phosphorylation status of key components in the signaling pathways.
-
Cell Lysis: After flavonoid treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-p65, total p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Nitric Oxide (NO) Measurement (Griess Assay)
This colorimetric assay is used to quantify nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with flavonoids for a specified time. Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression, except for the negative control group.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite.
A Comparative Guide to the Cross-Validation of Analytical Methods for Quercetin and Its Derivatives
The quantification of quercetin and its derivatives is crucial for pharmacokinetic studies, quality control of herbal products, and various biomedical research applications. High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques for this purpose. The cross-validation of these methods ensures the reliability, reproducibility, and accuracy of the analytical data.
Comparison of Validated Analytical Methods
The following tables summarize the performance parameters of various validated analytical methods for the quantification of quercetin and its derivatives.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Analyte(s) | Quercetin | Quercetin | Quercetin and Curcuminoids | Quercetin-3-O-β-d-glucoside |
| Matrix | Rat Plasma | Microemulsion Gel | Traditional Chinese Medicines | Herbal Extracts |
| Linearity Range | 0.10-25 µg/mL | 5-100 µg/mL | 0.00488–200 µg/mL | 4.0–60 µg/mL |
| Correlation Coefficient (R²) | > 0.994[1] | 0.9995[2] | > 0.999 | 0.9946[3] |
| LOD | - | - | 0.00488 µg/mL | 1.33 µg/mL[3] |
| LOQ | 0.10 µg/mL | - | - | 4.0 µg/mL[3] |
| Precision (RSD%) | < 20%[1] | < 2%[2] | - | < 2.0%[3] |
| Accuracy (Recovery %) | < 20% deviation[1] | - | - | 93.53–103.75%[3] |
Table 2: High-Performance Thin-Layer Chromatography (HPTLC) Methods
| Parameter | Method 1 | Method 2 |
| Analyte(s) | Rutin, Quercetin, Gallic acid | Flavonoids and Phenolic Acids |
| Matrix | Plant Extracts | Plant Extracts |
| Linearity Range | 33.33–1666.66 ng/spot | Not Specified |
| Correlation Coefficient (R²) | > 0.995 | 0.9862–0.9965 (for flavonoids)[4] |
| LOD | 4.2 ng/spot (Quercetin)[5] | 0.0264 to 0.1317 µ g/100 mL[4] |
| LOQ | 12.73 ng/spot (Quercetin)[5] | 0.0801 to 0.2182 µ g/100 mL[4] |
| Precision (RSD%) | < 2%[5] | - |
| Accuracy (Recovery %) | 99.97%–104.44%[5] | - |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte(s) | Quercetin | Quercetin and trans-Resveratrol | Quercetin and Rutin |
| Matrix | Human Plasma and Urine | Rat Serum | Herbal Extract |
| Linearity Range | 1-800 ng/mL (Plasma)[6] | 5-2000 ng/mL | 1-5 ng/mL (Quercetin)[7] |
| Correlation Coefficient (R²) | Not Specified | > 0.99[8] | Not Specified |
| LOD | 100 pg/mL (Plasma)[6] | 1 ng/mL[8] | - |
| LOQ | 500 pg/mL (Plasma)[6] | 5 ng/mL[8] | - |
| Precision (RSD%) | < 11%[6] | 3.32% - 9.61%[8] | 0.22% (Quercetin)[7] |
| Accuracy | +/- 15% of known concentration[6] | - | 99.7% - 100.2% (Quercetin)[7] |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods.
HPLC Method for Quercetin in Rat Plasma[1]
-
Instrumentation: Shimadzu LC 20 A HPLC system.
-
Column: Supelcosil LC-18 T C18 column.
-
Mobile Phase: Isocratic elution with 0.3% trichloroacetic acid in water and acetonitrile (50:50, v/v).
-
Flow Rate: 0.9 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Simple protein precipitation.
HPTLC Method for Rutin, Quercetin, and Gallic Acid in Plant Extracts[5]
-
Stationary Phase: HPTLC plates with silica gel 60 F254.
-
Mobile Phase: Toluene: Ethyl acetate: Formic acid (5:4:1, v/v/v).
-
Chamber Saturation: 20 minutes.
-
Development Distance: 80 mm.
-
Detection: Densitometric scanning at 254 nm.
LC-MS/MS Method for Quercetin in Human Plasma and Urine[6]
-
Instrumentation: LC-MS/MS with a TurboIonspray (TIS) interface.
-
Column: C12 column.
-
Mobile Phase: Acetonitrile/water with 0.2% formic acid (40/60, v/v).
-
Ionization Mode: Negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizing the Cross-Validation Workflow
A general workflow for the cross-validation of analytical methods is depicted below. This process ensures that a method is robust and transferable between different laboratories or even between different analytical techniques.
Caption: General workflow for the cross-validation of analytical methods.
This guide provides a foundational comparison of common analytical methods for quercetin and its derivatives. Researchers aiming to analyze Quercetin 3',4',7'-trimethyl ether can adapt these validated protocols and follow the cross-validation workflow to ensure the generation of high-quality, reliable data. The choice of method will ultimately depend on the specific research question, the required sensitivity, the nature of the sample matrix, and the available instrumentation.
References
- 1. A new validated HPLC method for the determination of quercetin: Application to study pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. academic.oup.com [academic.oup.com]
- 4. Targeted HPTLC Profile, Quantification of Flavonoids and Phenolic Acids, and Antimicrobial Activity of Dodonaea angustifolia (L.f.) Leaves and Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of High-performance Thin-layer Chromatography Method for Simultaneous Determination of Polyphenolic Compounds in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-tandem mass spectroscopy assay for quercetin and conjugated quercetin metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iajpr.com [iajpr.com]
- 8. Simultaneous Estimation of Quercetin and trans-Resveratrol in Cissus quadrangularis Extract in Rat Serum Using Validated LC-MS/MS Method: Application to Pharmacokinetic and Stability Studies [mdpi.com]
Quercetin 3',4',7-Trimethyl Ether: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Quercetin 3',4',7-trimethyl ether (Q3'4'7-TME), a methylated derivative of the flavonoid quercetin, has garnered scientific interest for its potential therapeutic properties, notably in the realms of cancer and cardiovascular health. This guide provides a comparative overview of the available experimental data on the in vitro and in vivo efficacy of Q3'4'7-TME, offering insights into its mechanisms of action and potential applications in drug development.
Data Presentation: Efficacy Comparison
The following tables summarize the quantitative data available for the efficacy of Quercetin 3',4',7-trimethyl ether and its parent compound, quercetin, in both in vitro and in vivo settings.
Table 1: In Vitro Efficacy of Quercetin Derivatives
| Compound | Assay | Cell Line/Tissue | Endpoint | Result | Reference |
| Quercetin 3',4',7-trimethyl ether (Ayanin) | Vasorelaxant Activity | Rat isolated aorta | pEC50 | 3.64 ± 0.02 | [1][2] |
| Quercetin 3,7-dimethyl ether | Vasorelaxant Activity | Rat isolated aorta | pEC50 | 4.70 ± 0.18 | [1][2] |
| Quercetin | Vasorelaxant Activity | Rat isolated aorta | pEC50 | 3.96 ± 0.07 | [1][2] |
| Quercetin 3,3',4',7-tetramethyl ether | Vasorelaxant Activity | Rat isolated aorta | pEC50 | 3.11 ± 0.16 | [1][2] |
| Quercetin | P-glycoprotein Inhibition | Caco-2 cells | Efflux Ratio | Concentration-dependent inhibition | [3] |
| Quercetin | Cytotoxicity | Pancreatic carcinoma cells (Panc-1) | IC50 (72h) | 8 µM (parental), 12 µM (daunorubicin-resistant) | [4] |
| Quercetin-3-methyl ether | Cell Growth Inhibition | JB6 P+ cells | % of control (48h) | 54% at 5 µM, 34% at 10 µM | [5] |
Table 2: In Vivo Efficacy of Quercetin (Data for Q3'4'7-TME is limited)
| Compound | Animal Model | Condition | Dosing Regimen | Key Findings | Reference |
| Quercetin | BALB/c mice with CT-26 colon carcinoma | Cancer | 50, 100, 200 mg/kg; i.p. | Significant reduction in tumor volume at all doses on day 18. | [6] |
| Quercetin | BALB/c mice with MCF-7 breast cancer | Cancer | 50, 100, 200 mg/kg; i.p. | Significant reduction in tumor volume at all doses on day 20. | [6] |
| Quercetin | L-NAME-induced hypertensive rats | Hypertension | 4.5 mg/kg; i.v. | Decreased blood pressure and improved aortic mechanical properties. | [7] |
| Quercetin | Stage 1 hypertensive humans | Hypertension | 730 mg/day for 28 days | Reduction in systolic (-7 mmHg), diastolic (-5 mmHg), and mean arterial pressure (-5 mmHg). | [8][9] |
Note: Specific quantitative in vivo efficacy data for Quercetin 3',4',7-trimethyl ether is currently limited in the reviewed literature. The data for quercetin is provided for comparative context.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.
In Vitro Vasorelaxant Activity Assay
The vasorelaxant effect of Q3'4'7-TME was assessed using isolated aortic rings from Wistar rats. The protocol involves the following steps[1][2]:
-
Tissue Preparation: Thoracic aortas are excised from male Wistar rats and cut into rings (approximately 4-5 mm in length).
-
Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with a 95% O2 / 5% CO2 mixture.
-
Pre-contraction: The rings are pre-contracted with phenylephrine to induce a stable contraction.
-
Drug Administration: Cumulative concentrations of Q3'4'7-TME and other test compounds are added to the organ baths.
-
Data Analysis: The relaxation responses are measured and expressed as a percentage of the phenylephrine-induced contraction. The pEC50 values (the negative logarithm of the molar concentration producing 50% of the maximal response) are calculated.
In Vivo Tumor Growth Inhibition Model
The anti-tumor efficacy of quercetin was evaluated in a xenograft mouse model[6]:
-
Cell Implantation: BALB/c mice are subcutaneously injected with either CT-26 (colon carcinoma) or MCF-7 (breast cancer) cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with various concentrations of quercetin (50, 100, and 200 mg/kg) administered intraperitoneally (i.p.). A control group receives a vehicle (e.g., dextrose 5%).
-
Monitoring: Tumor volume is measured at regular intervals.
-
Endpoint: The study continues for a predetermined period (e.g., 18-20 days), after which the final tumor volumes are compared between the treated and control groups.
In Vivo Blood Pressure Measurement in Hypertensive Rats
The hypotensive effect of quercetin was investigated in L-NAME-induced hypertensive rats[7]:
-
Induction of Hypertension: Hypertension is induced in female Sprague-Dawley rats by daily administration of L-NAME (40 mg/kg/day).
-
Drug Administration: Quercetin (4.5 mg/kg) is administered intravenously.
-
Blood Pressure Measurement: Blood pressure is measured before and after drug administration using appropriate techniques (e.g., tail-cuff method or telemetry).
-
Aortic Mechanical Properties: Aortic properties such as pulse wave velocity are measured using echo-tracking.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Quercetin 3',4',7-trimethyl ether are attributed to its modulation of specific signaling pathways.
Vasorelaxant Effect: The NO/cGMP Pathway
The vasorelaxant properties of Q3'4'7-TME are linked to the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway in vascular smooth muscle cells.
Caption: NO/cGMP pathway in vasodilation.
This pathway involves the production of nitric oxide (NO) in endothelial cells, which then diffuses to adjacent smooth muscle cells, activating soluble guanylyl cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG), resulting in vasorelaxation. Q3'4'7-TME is suggested to enhance this pathway, contributing to its vasorelaxant effects.
Anti-Cancer Effect: P-Glycoprotein Inhibition and PI3K/Akt/mTOR Pathway Modulation
The potential anti-cancer activity of Q3'4'7-TME is associated with two primary mechanisms: the inhibition of P-glycoprotein (P-gp) and the modulation of the PI3K/Akt/mTOR signaling pathway.
P-Glycoprotein Inhibition Workflow
P-glycoprotein is a transmembrane protein that actively transports a wide range of substrates, including many anticancer drugs, out of the cell, leading to multidrug resistance.
Caption: P-glycoprotein inhibition workflow.
By inhibiting P-gp, Q3'4'7-TME can increase the intracellular concentration of co-administered anticancer drugs, thereby enhancing their cytotoxic effects and potentially overcoming multidrug resistance.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.
Caption: PI3K/Akt/mTOR signaling pathway.
Quercetin and its derivatives, including Q3'4'7-TME, are known to inhibit key components of the PI3K/Akt/mTOR pathway, leading to the suppression of cancer cell proliferation and survival.[10][11]
Conclusion
The available data indicates that Quercetin 3',4',7-trimethyl ether exhibits promising in vitro vasorelaxant and potential anti-cancer activities. Its mechanism of action appears to involve the modulation of the NO/cGMP and PI3K/Akt/mTOR pathways, as well as the inhibition of P-glycoprotein. However, a significant gap exists in the literature regarding its in vivo efficacy, with a notable lack of quantitative data and detailed experimental protocols. Further in vivo studies are imperative to validate the therapeutic potential of Q3'4'7-TME and to establish a clear dose-response relationship for its anti-tumor and hypotensive effects. Such research will be critical for advancing this compound through the drug development pipeline.
References
- 1. The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Efficacy of Quercetin and Its Nanoformulation Both the Mono- or Combination Therapies in the Management of Cancer: An Update with Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural flavonoids silymarin and quercetin improve the brain distribution of co-administered P-gp substrate drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin as a Potential Modulator of P-Glycoprotein Expression and Function in Cells of Human Pancreatic Carcinoma Line Resistant to Daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decreased blood pressure with acute administration of quercetin in L-NAME-induced hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. magistralbr.caldic.com [magistralbr.caldic.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Vasorelaxant Potency of Quercetin Ethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vasorelaxant potency of various quercetin ethers, supported by experimental data. The information is intended to assist researchers in understanding the structure-activity relationships of these compounds and to guide future drug discovery and development efforts in the field of cardiovascular pharmacology.
Quantitative Comparison of Vasorelaxant Potency
The vasorelaxant effects of several quercetin ethers have been evaluated in ex vivo studies, primarily using isolated arterial rings from rats. The potency of these compounds is typically expressed as pEC50 (the negative logarithm of the molar concentration that produces 50% of the maximum response) or EC50 (the molar concentration that produces 50% of the maximum response). A higher pEC50 value indicates greater potency.
| Compound | Animal Model | Blood Vessel | Pre-contraction Agent | Potency (pEC50) | Potency (EC50) | Reference |
| Quercetin 3,7-dimethyl ether | Wistar Rat | Aorta | Phenylephrine | 4.70 ± 0.18 | - | [1][2] |
| Quercetin | Wistar Rat | Aorta | Phenylephrine | 3.96 ± 0.07 | - | [1][2] |
| Quercetin 3,4',7-trimethyl ether | Wistar Rat | Aorta | Phenylephrine | 3.64 ± 0.02 | - | [1][2] |
| Quercetin 3,3',4',7-tetramethyl ether | Wistar Rat | Aorta | Phenylephrine | 3.11 ± 0.16 | - | [1][2] |
| Quercetin 3-methyl ether 3′-O-β-xylopyranoside | Wistar Rat | Mesenteric Artery | Phenylephrine | - | 42.8 ± 6.3 µM | |
| Isorhamnetin (Quercetin 3'-methyl ether) | Rat | Mesenteric Bed | Noradrenaline | 5.89 ± 0.11 | - | [3][4] |
| Tamarixetin (Quercetin 4'-methyl ether) | Rat | Mesenteric Bed | Noradrenaline | 5.34 ± 0.10 | - | [3][4] |
| Kaempferol (structurally related) | Rat | Mesenteric Bed | Noradrenaline | 5.66 ± 0.06 | - | [3][4] |
Note: The data presented in this table is compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.
Experimental Protocols
The evaluation of vasorelaxant activity of quercetin ethers typically involves the use of isolated arterial rings in an organ bath system. A detailed methodology is provided below.
Isolated Aortic Ring Assay
This ex vivo technique is a standard method for assessing the vasoactive properties of compounds.
1. Animal Model and Tissue Preparation:
-
Male Wistar rats are commonly used.
-
The thoracic aorta is carefully excised, cleaned of adhering fat and connective tissue, and cut into rings of approximately 1-2 mm in width.[1]
2. Organ Bath Setup:
-
The aortic rings are mounted in an organ bath containing a physiological salt solution (PSS), such as Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
-
The rings are connected to an isometric force transducer to record changes in tension.
3. Experimental Procedure:
-
The rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension of 1-2 grams.
-
The viability of the endothelium is assessed by pre-contracting the rings with a vasoconstrictor, such as phenylephrine or noradrenaline, followed by the addition of a known endothelium-dependent vasodilator, like acetylcholine. A relaxation of more than 80% indicates intact endothelium.
-
After a washout period, the rings are again pre-contracted with the vasoconstrictor to a stable plateau.
-
Cumulative concentrations of the test compound (quercetin ether) are then added to the organ bath, and the resulting relaxation is recorded.
4. Data Analysis:
-
The relaxation responses are expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Concentration-response curves are plotted, and the pEC50 or EC50 values are calculated using non-linear regression analysis.
Signaling Pathways of Vasorelaxation
The vasorelaxant effects of quercetin and its ethers are mediated by multiple signaling pathways, involving both endothelium-dependent and endothelium-independent mechanisms.
Endothelium-Dependent Vasorelaxation
The primary endothelium-dependent mechanism involves the activation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway.
References
- 1. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quercetin 3,7-dimethyl ether: a vasorelaxant flavonoid isolated from Croton schiedeanus Schlecht - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelium-independent vasodilator effects of the flavonoid quercetin and its methylated metabolites in rat conductance and resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to the Differential Effects of Quercetin and Its Derivatives
Quercetin, a prominent dietary flavonoid found in numerous fruits, vegetables, and grains, is renowned for its wide array of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] However, its clinical application is often hampered by poor water solubility and low bioavailability.[2][3] This has led to extensive research into its derivatives, both naturally occurring metabolites and synthetic analogues, which may offer improved pharmacokinetic profiles and differential therapeutic efficacy.
This guide provides a statistical and experimental comparison of quercetin and its key derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance in various biological assays.
Data Presentation: Comparative Bioactivity
The following tables summarize quantitative data from various studies, comparing the biological activities of quercetin with its derivatives.
Table 1: Comparative Antioxidant Activity of Quercetin and Its Derivatives
| Compound | DPPH Radical Scavenging Activity (IC50, µg/mL) | Ferric Reducing Antioxidant Power (FRAP) (µmol Fe2+/µmol) |
| Quercetin | ~2.6[4] | High |
| Quercetin-3-O-glucuronide | Notable decrease in oxidation[5] | Lower than Quercetin |
| Isorhamnetin (3'-methyl ether) | Notable decrease in oxidation[5] | High |
| Tamarixetin (4'-methyl ether) | Notable decrease in oxidation[5] | High |
| Rutin (Quercetin-3-O-rutinoside) | Lower than Quercetin | Lower than Quercetin |
| Quercetin Schiff Base (W2) | 1.8[4] | Not Reported |
| Quercetin Schiff Base (W3) | 1.6[4] | Not Reported |
Note: Data is compiled from multiple sources and assays; direct comparison should be made with caution. "High" and "Lower" are relative terms based on qualitative descriptions in the literature where specific values were not provided.[5][6]
Table 2: Comparative Anti-Inflammatory Activity (Inhibition of Eicosanoid Production)
| Compound | IC50 for 12-HHT Inhibition (µM) | IC50 for TXB2 Inhibition (µM) | IC50 for PGE2 Inhibition (µM) |
| Quercetin | 1.8 ± 0.1 | 1.5 ± 0.1 | 1.6 ± 0.1 |
| Quercetin-3-O-glucuronide | 2.2 ± 0.2 | 2.0 ± 0.2 | 2.1 ± 0.2 |
| Isorhamnetin | 2.1 ± 0.2 | 1.9 ± 0.2 | 2.0 ± 0.2 |
| Tamarixetin | 1.2 ± 0.1 | 1.1 ± 0.1 | 1.2 ± 0.1 |
| Quercetin-3,4′-di-O-glucoside | 1.9 ± 0.1 | 1.6 ± 0.1 | 1.7 ± 0.1 |
| Aspirin (Standard) | 0.9 ± 0.1 | 0.8 ± 0.1 | 0.9 ± 0.1 |
Data adapted from a study on the inhibition of COX-1 and 12-LOX pathways.[6] The overall order of anti-inflammatory activity was reported as: tamarixetin > quercetin = quercetin-3,4′-di-O-glucoside > isorhamnetin = quercetin-3-O-glucuronide.[6]
Table 3: Comparative Anticancer Activity (Cytotoxicity) of Quercetin and Its Derivatives
| Compound | Cell Line | Assay | IC50 Value |
| Quercetin | MCF-7 (Breast) | MTT | ~37.06 µM[7] |
| Quercetin | HepG2 (Liver) | MTT | 185.8 µg/mL[4] |
| Isorhamnetin | MCF-7 (Breast) | Proliferation Assay | Higher than Quercetin[8] |
| Isorhamnetin-3-glucuronide | MCF-7 (Breast) | Proliferation Assay | Higher than Isorhamnetin[8] |
| Quercetin Derivative 8q | MCF-7 (Breast) | MTT | 35.49 µM[7][9] |
| Quercetin Derivative 4q | MCF-7 (Breast) | MTT | 36.65 µM[7][9] |
| Quercetin Schiff Base (W1) | HepG2 (Liver) | MTT | 186.1 µg/mL[4] |
The cytotoxic effect against MCF-7 cells was ranked as Quercetin > Isorhamnetin > Isorhamnetin-3-glucuronide.[8]
Table 4: Comparative Pharmacokinetics of Quercetin and Its Derivatives in Rats (Oral Administration)
| Compound Administered | Analyte Measured | Cmax (ng/mL) | AUC0-t (mg/L*min) |
| Quercetin (Qr) | Quercetin | Not specified | 2590.5 ± 987.9[10] |
| Isoquercitrin (IQ) | Quercetin | Not specified | 2212.7 ± 914.1[10] |
| Quercetin-3-O-β-D-glucuronide (QG) | Quercetin | Not specified | 3505.7 ± 1565.0[10] |
| Quercetin (Qr) | Quercetin-3-O-β-D-glucuronide | Not specified | 1550.0 ± 454.2[10] |
| Isoquercitrin (IQ) | Quercetin-3-O-β-D-glucuronide | Not specified | 669.3 ± 188.3[10] |
This data highlights the in vivo conversion between quercetin and its derivatives. For instance, after oral administration of isoquercitrin (a glycoside), both quercetin and its glucuronide metabolite are detected in plasma.[10]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Procedure: A solution of DPPH in ethanol (typically 0.1 mM) is prepared.
-
Different concentrations of the test compound (quercetin or its derivatives) are added to the DPPH solution.[11]
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at 517 nm.[11]
-
The percentage of radical scavenging activity is calculated using the formula: I(%) = 100 × (A_blank - A_sample) / A_blank, where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.[11]
2. Inhibition of COX-1 and 12-LOX Catalyzed Eicosanoid Production This assay evaluates the anti-inflammatory potential by measuring the inhibition of enzymes involved in the arachidonic acid (AA) metabolic pathway.[6]
-
Enzyme Preparation: Platelet homogenate or a purified enzyme source is used for cyclooxygenase-1 (COX-1) and 12-lipoxygenase (12-LOX) activity.
-
Reaction Mixture: The reaction is initiated by adding arachidonic acid to a buffer solution containing the enzyme preparation and different concentrations of the test compounds (quercetin, derivatives, or aspirin as a standard).[6]
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination and Extraction: The reaction is stopped by adjusting the pH (e.g., to pH 3). An internal standard is added, and the eicosanoid products (e.g., 12-HHT, TXB2, PGE2) are extracted using an organic solvent mixture (e.g., chloroform:methanol).[6]
-
Quantification: The extracted products are analyzed and quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[6]
-
Calculation: The percent inhibition is calculated, and IC50 values are determined by plotting inhibition against compound concentration.[6]
3. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay This colorimetric assay is used to assess cell viability and cytotoxicity, providing a measure of the anticancer potential of a compound.
-
Cell Culture: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.[4][12]
-
Treatment: The cells are treated with various concentrations of quercetin or its derivatives for a specified period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After treatment, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm).
-
Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[4]
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways relevant to the study of quercetin derivatives.
References
- 1. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 2. Quercetin as a Therapeutic Product: Evaluation of Its Pharmacological Action and Clinical Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Drug Design of Quercetin and its Derivatives Against HMGB1 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. onions-usa.org [onions-usa.org]
- 7. Synthesis of quercetin derivatives as cytotoxic against breast cancer MCF-7 cell line in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Effects of Quercetin and Two of Its Derivatives, Isorhamnetin and Isorhamnetin-3-glucuronide, in Inhibiting the Proliferation of Human Breast-Cancer MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 10. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Interactions of Quercetin 3',4',7-trimethyl ether: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quercetin 3',4',7-trimethyl ether (TMQ), a naturally occurring methylated flavonoid, has garnered significant interest for its diverse biological activities, including anti-tumor and vasorelaxant properties.[1] This guide provides a comparative analysis of the confirmed and putative molecular targets of TMQ, presenting available experimental data to objectively assess its performance against its parent compound, quercetin, and other derivatives.
Confirmed and Putative Molecular Targets
Current research indicates that TMQ primarily exerts its effects through the modulation of the Nitric Oxide/cyclic Guanosine Monophosphate (NO/cGMP) pathway and inhibition of the drug efflux pump P-glycoprotein (P-gp). While direct evidence is still emerging, studies on related compounds suggest that Cyclooxygenase-2 (COX-2) and Sirtuin 1 (SIRT1) may also be potential targets.
Data Presentation: Comparative Analysis of Molecular Interactions
The following tables summarize the available quantitative data for the biological activity of TMQ and its comparators.
Table 1: Vasorelaxant Activity of Quercetin and its Methylated Derivatives
| Compound | pEC50 (-log EC50 M) for Vasorelaxation* | Relative Potency |
| Quercetin 3,7-dimethyl ether | 4.70 ± 0.18 | Most Potent |
| Quercetin | 3.96 ± 0.07 | |
| Quercetin 3',4',7-trimethyl ether (TMQ/Ayanin) | 3.64 ± 0.02 | |
| Quercetin 3,3',4',7-tetramethyl ether | 3.11 ± 0.16 | Least Potent |
*As determined by the concentration producing 50% inhibition of the maximal contractile response to phenylephrine in isolated rat aorta.
Table 2: P-glycoprotein Inhibition by Quercetin Derivatives
| Compound | Assay System | Effect | Quantitative Data |
| Quercetin 3',4',7-trimethyl ether (TMQ) | Doxorubicin-resistant MCF-7 cells | Reduced efflux of Rhodamine 123 | Dose-dependent reduction observed at 1-10 μM |
| Quercetin | Multidrug-resistant MCF-7 cells | Potentiates the effect of adriamycin | - |
Table 3: Putative Molecular Targets Based on Related Compounds
| Target | Related Active Compound | Observed Effect |
| SIRT1 | Quercetin 3,5,7,3',4'-pentamethyl ether | Direct activation; 8.2-fold enhancement of SIRT1-Ac-p53 peptide binding |
| COX-2 | Quercetin | Suppression of expression |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental approaches, the following diagrams are provided.
Caption: Signaling pathway of Quercetin 3',4',7-trimethyl ether (TMQ).
Caption: Experimental workflow for molecular target validation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Vasorelaxant Activity Assay
This protocol is based on the methodology used to assess the vasorelaxant effects of TMQ and its derivatives on isolated rat thoracic aorta rings.[2]
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into rings (3-4 mm in width). The endothelium is removed from some rings by gently rubbing the intimal surface.
-
Experimental Setup: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Contraction and Relaxation: After an equilibration period, the rings are contracted with phenylephrine (1 µM). Once a stable contraction is achieved, cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds (e.g., TMQ, quercetin).
-
Data Analysis: The relaxation responses are expressed as a percentage of the phenylephrine-induced contraction. The pEC50 values (negative logarithm of the molar concentration producing 50% of the maximal relaxation) are calculated to compare the potency of the compounds.
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux)
This protocol is a standard method to assess the inhibitory effect of compounds on P-gp activity in multidrug-resistant cancer cells.[3][4]
-
Cell Culture: Doxorubicin-resistant MCF-7 human breast cancer cells, which overexpress P-gp, are cultured in appropriate media.
-
Assay Procedure: Cells are seeded in 96-well plates. After reaching confluence, the cells are pre-incubated with various concentrations of the test compound (e.g., TMQ) for a specified time (e.g., 3 hours).
-
Substrate Loading and Efflux: The P-gp substrate, Rhodamine 123, is added to the wells and incubated to allow for cellular uptake. After incubation, the cells are washed, and fresh media (with or without the test compound) is added. The amount of Rhodamine 123 retained within the cells is measured over time using a fluorescence plate reader.
-
Data Analysis: A decrease in the efflux of Rhodamine 123 (i.e., an increase in intracellular fluorescence) in the presence of the test compound indicates P-gp inhibition. The results are typically expressed as a percentage of the control (cells treated with Rhodamine 123 only).
Conclusion
The available evidence strongly supports the role of Quercetin 3',4',7-trimethyl ether as a modulator of the NO/cGMP pathway, leading to vasorelaxation, and as an inhibitor of the P-glycoprotein drug efflux pump. While its effects on other potential targets like COX-2 and SIRT1 are plausible based on the activity of structurally related flavonoids, direct experimental confirmation is required. Further research employing direct binding and enzymatic assays is necessary to fully elucidate the molecular target profile of TMQ and to provide a more comprehensive quantitative comparison with other flavonoids. This will be crucial for its future development as a potential therapeutic agent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Antihypertensive and vasorelaxant effects of tilianin isolated from Agastache mexicana are mediated by NO/cGMP pathway and potassium channel opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quercetin 3,5,7,3′,4′-pentamethyl ether from Kaempferia parviflora directly and effectively activates human SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay [mdpi.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Quercetin 3',4',7-trimethyl ether
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Quercetin 3',4',7-trimethyl ether, a polymethoxyflavonoid with anti-tumor activity. The following procedures for personal protective equipment (PPE), operational plans, and disposal are based on safety data for the parent compound, Quercetin, and its derivatives, in the absence of a specific Safety Data Sheet (SDS) for Quercetin 3',4',7-trimethyl ether.
Recommended Personal Protective Equipment (PPE)
When handling Quercetin 3',4',7-trimethyl ether, a comprehensive approach to personal protection is crucial to minimize exposure.
Eye and Face Protection:
-
Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
A face shield may be necessary for operations that present a splash hazard.
Skin Protection:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[1] Given the lack of specific data for Quercetin 3',4',7-trimethyl ether, nitrile or butyl rubber gloves are a generally recommended starting point for handling flavonoids. Always inspect gloves for tears or holes before use.
-
Protective Clothing: Lab coats or chemical-resistant suits should be worn to protect street clothing and skin from contamination. Ensure clothing provides full coverage of the arms.[2]
-
Footwear: Sturdy, closed-toe shoes are mandatory in a laboratory setting. For tasks with a significant risk of spills, chemical-resistant boots that extend past the ankle are recommended.[2]
Respiratory Protection:
-
For operations where the compound is weighed and diluted, or where dust or aerosols may be generated, a NIOSH-approved half-face respirator equipped with a combination filter cartridge for organic vapors and particulates is recommended.[3]
-
Ensure adequate ventilation, such as working in a chemical fume hood, to minimize inhalation exposure.[1][4]
Operational and Disposal Plans
A clear plan for handling and disposal is essential for maintaining a safe laboratory environment.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust or vapors.[1]
-
Wash hands thoroughly after handling.[4]
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5]
Spill Management: In the event of a spill, follow these steps:
-
Evacuate and Isolate: Immediately evacuate personnel from the spill area and isolate the location.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Containment: For solid spills, dampen the material with 60-70% ethanol to prevent dust formation.[3] For liquid spills, use an inert absorbent material.
-
Collection: Carefully sweep or transfer the contained material into a suitable, labeled container for disposal.[1][3]
-
Decontamination: Clean the spill area with absorbent paper dampened with 60-70% ethanol.[3] Seal all contaminated materials in a vapor-tight plastic bag for disposal.[3]
Disposal:
-
Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[1] Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste.[1]
-
Do not empty into drains.[1]
First-Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, give one or two glasses of water to dilute the chemical and call a poison control center or physician immediately.[3]
-
Inhalation: Move the person to fresh air immediately.[3] Seek immediate medical attention, even if no symptoms are present.[3]
-
Skin Contact: Wash the affected area immediately with plenty of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical advice.
Chemical and Physical Properties
The following table summarizes the known properties of Quercetin and its derivatives. This data can help in understanding the potential hazards and handling requirements.
| Property | Quercetin | Quercetin 3,3',4'-trimethyl ether |
| Molecular Formula | C15H10O7 | C18H16O7 |
| Molecular Weight | 302.24 g/mol | 344.3 g/mol [6] |
| Appearance | Yellow crystalline solid | Data not available |
| Solubility | Poorly soluble in water[7] | Data not available |
Experimental Protocols: Spill Response Workflow
The following diagram outlines the procedural steps for responding to a chemical spill of Quercetin 3',4',7-trimethyl ether. Adherence to this workflow is critical for ensuring personnel safety and minimizing environmental contamination.
Caption: Workflow for handling a chemical spill of Quercetin 3',4',7-trimethyl ether.
References
- 1. uprm.edu [uprm.edu]
- 2. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 3. QUERCETIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Quercetin 3,3',4'-trimethyl ether | C18H16O7 | CID 5383438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
